8-Fluoro-2-tetralone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCCLMXABWLNIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399774 | |
| Record name | 8-FLUORO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127169-82-8 | |
| Record name | 8-FLUORO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Fluoro-2-tetralone: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoro-2-tetralone is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on related compounds and established chemical principles to provide a thorough understanding.
Chemical Properties and Structure
This compound is characterized by a tetralone core with a fluorine atom substituted at the 8th position of the aromatic ring. This substitution significantly influences the electron distribution and reactivity of the molecule.
Structure
The chemical structure of this compound is depicted below:
Figure 1: Chemical Structure of this compound
-
IUPAC Name: 8-fluoro-3,4-dihydronaphthalen-2(1H)-one
-
CAS Number: 127169-82-8
-
Molecular Formula: C₁₀H₉FO
-
Canonical SMILES: C1CC2=C(C(=CC=C2)F)C=C1=O
-
InChI: InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from available data and predictive models.
| Property | Value |
| Molecular Weight | 164.18 g/mol |
| Boiling Point | 273.2 °C at 760 mmHg |
| Density | 1.20 g/cm³ |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Purification
Proposed Synthetic Pathway
A likely synthetic approach involves the cyclization of a substituted phenylpropionic acid derivative. The proposed two-step synthesis starts from 2-fluorophenylacetic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Inferred)
Step 1: Synthesis of 3-(2-Fluorophenyl)propionic acid
-
Acid Chloride Formation: To a solution of 2-fluorophenylacetic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-fluorophenylacetyl chloride.
-
Friedel-Crafts Alkylation: Dissolve the crude 2-fluorophenylacetyl chloride in a suitable solvent (e.g., dichloroethane). Cool the solution to 0 °C and add aluminum chloride (AlCl₃) portion-wise. Bubble ethylene gas through the reaction mixture for several hours while maintaining the temperature below 10 °C. Quench the reaction with ice-water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 3-(2-fluorophenyl)propionic acid.
Step 2: Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)
-
Cyclization: Add 3-(2-fluorophenyl)propionic acid to an excess of polyphosphoric acid (PPA). Heat the mixture with stirring at a temperature between 80-100 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, pour the reaction mixture onto crushed ice and stir until the PPA is fully hydrolyzed. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Analytical Characterization (Predicted)
The structure of the synthesized this compound would be confirmed using standard analytical techniques. The expected spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | Aromatic protons: 7.0-7.8CH₂ (alpha to C=O): ~2.6-3.0CH₂ (beta to C=O): ~2.2-2.5 | Aromatic region will show complex splitting patterns due to fluorine coupling. Aliphatic protons will appear as multiplets. |
| ¹³C NMR | Carbonyl (C=O): ~195-205Aromatic C-F: ~155-165 (doublet, ¹JC-F)Other aromatic carbons: 115-145Aliphatic carbons: 20-40 | The carbon attached to fluorine will show a large one-bond coupling constant. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1680 - 1700 (strong) |
| C-F (Aromatic) | 1100 - 1250 (strong) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 2960 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of CO (m/z = 136) and subsequent rearrangements characteristic of tetralone structures.
Potential Biological Activity and Signaling Pathways
Tetralone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and effects on the central nervous system.[4][5][6] The introduction of a fluorine atom can further modulate these activities.
Prospective Applications in Drug Development
-
Anticancer Agents: Many tetralone derivatives have shown cytotoxic activity against various cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.
-
Antibacterial Agents: The tetralone scaffold has been incorporated into novel antibacterial agents.[6] These compounds may act by disrupting the bacterial cell membrane or inhibiting essential enzymes.
-
CNS-active Agents: The tetralone structure is a key component of some drugs targeting the central nervous system.[5]
Hypothetical Signaling Pathway Involvement
Based on the known activities of similar compounds, this compound could potentially interact with various signaling pathways. A hypothetical pathway illustrating its potential as an anticancer agent is depicted below.
Caption: Hypothetical signaling pathway for anticancer activity.
This diagram illustrates a potential mechanism where this compound could inhibit a receptor tyrosine kinase (RTK), leading to the downregulation of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. Concurrently, it might activate caspase cascades to induce apoptosis.
Conclusion
This compound represents a molecule of significant interest for medicinal chemistry and drug development. Its fluorinated tetralone scaffold suggests potential for a range of biological activities. While detailed experimental data remains scarce, this guide provides a solid foundation for researchers by outlining its chemical properties, a plausible synthetic route, and predicted analytical characteristics. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
8-Fluoro-2-tetralone CAS number and molecular formula
This technical guide provides a comprehensive overview of 8-Fluoro-2-tetralone, a fluorinated derivative of the bicyclic aromatic ketone, 2-tetralone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Information
This compound , with the CAS number 127169-82-8 , is a synthetic organic compound.[1][2][3][4] Its molecular formula is C10H9FO .[1][2] The introduction of a fluorine atom onto the tetralone scaffold can significantly influence its physicochemical properties and biological activity, a strategy often employed in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[5][6]
Physicochemical Data
A summary of the available physicochemical data for this compound and its parent compound, 2-tetralone, is presented below for comparative analysis.
| Property | This compound | 2-Tetralone |
| CAS Number | 127169-82-8[1][2][3] | 530-93-8[7] |
| Molecular Formula | C10H9FO[1][2][4] | C10H10O[7] |
| Molecular Weight | 164.18 g/mol [1] | 146.19 g/mol [8] |
| Synonyms | 8-Fluoro-3,4-dihydro-2(1H)-naphthalenone, 8-Fluoro-3,4-dihydronaphthalen-2(1H)-one[1] | β-Tetralone, 3,4-Dihydronaphthalen-2(1H)-one[7] |
Synthesis and Experimental Protocols
General Experimental Protocol: Single-Stage Acylation-Cycloalkylation for Substituted 2-Tetralones
This protocol is a representative method and may require optimization for the specific synthesis of this compound.
Materials:
-
Substituted phenylacetic acid (e.g., 2-fluorophenylacetic acid)
-
A 1-alkene (e.g., ethylene)
-
Trifluoroacetic anhydride (TFAA)
-
Phosphoric acid
Procedure:
-
In a suitable reaction vessel, the substituted phenylacetic acid is dissolved in a mixture of trifluoroacetic anhydride and phosphoric acid. This leads to the in situ formation of a mixed anhydride.
-
The 1-alkene is then introduced into the reaction mixture.
-
The mixed anhydride acylates the alkene.
-
Subsequent cycloalkylation of the aromatic ring occurs, leading to the formation of the substituted 2-tetralone.
-
The reaction mixture is worked up using standard organic chemistry techniques, which may include quenching, extraction, and purification by chromatography.
This method avoids the use of thionyl chloride, aluminum trichloride, and chlorinated hydrocarbon solvents, making it a more environmentally friendly approach.[9]
Caption: Generalized workflow for the synthesis of substituted 2-tetralones.
Applications in Drug Discovery and Development
The tetralone scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide range of biologically active compounds.[10][11] Tetralone derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antidepressant, anti-inflammatory, and neuroprotective effects.[10][11][12][13]
The introduction of a fluorine atom, as in this compound, can modulate the biological activity of the parent compound. Fluorine substitution can enhance properties such as metabolic stability, bioavailability, and binding affinity to target proteins.[5][14] For instance, fluorinated tetralone derivatives are being investigated for their potential as anti-inflammatory and analgesic agents.[5][14]
While specific biological targets and signaling pathways for this compound have not been extensively reported, the broader class of tetralone derivatives has been shown to interact with various biological targets. For example, some tetralone derivatives act as inhibitors of enzymes like monoamine oxidase (MAO), which is relevant for the treatment of depression and Parkinson's disease.[10] Others have been found to inhibit macrophage activation and exhibit anti-inflammatory properties.[15] Furthermore, certain tetralone derivatives have been evaluated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase and amyloid-β aggregation.[13]
Caption: Role of the tetralone scaffold in the drug discovery process.
References
- 1. CAS 127169-82-8 | this compound - Synblock [synblock.com]
- 2. nexconn.com [nexconn.com]
- 3. This compound | 127169-82-8 [chemicalbook.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. myuchem.com [myuchem.com]
- 7. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 8. a-Tetralone 97 529-34-0 [sigmaaldrich.com]
- 9. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 13. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy 5-Fluoro-2-Tetralone | 548771-68-2 [smolecule.com]
- 15. tandfonline.com [tandfonline.com]
Spectroscopic Profile of 8-Fluoro-2-tetralone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Fluoro-2-tetralone (CAS No. 127169-82-8), a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
-
IUPAC Name: 8-fluoro-3,4-dihydronaphthalen-2(1H)-one
-
Molecular Formula: C₁₀H₉FO
-
Molecular Weight: 164.18 g/mol
Spectroscopic Data
The introduction of a fluorine atom at the C-8 position is expected to induce predictable shifts in the spectroscopic signals of the parent 2-tetralone molecule due to its high electronegativity and through-space coupling effects. The following tables summarize the experimental data for 2-tetralone and provide an expert interpretation of the expected data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Assignment | 2-Tetralone Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| H1 | 3.55 | ~3.6-3.7 | s |
| H3 | 2.55 | ~2.6-2.7 | t, J = 6.5 Hz |
| H4 | 3.05 | ~3.1-3.2 | t, J = 6.5 Hz |
| H5 | 7.45 | ~7.5-7.6 (deshielded by F) | d, J = 7.6 Hz |
| H6 | 7.25 | ~7.3-7.4 | t, J = 7.5 Hz |
| H7 | 7.15 | ~7.0-7.1 (shielded by F) | d, J = 7.5 Hz |
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | 2-Tetralone Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| C1 | 45.4 | ~45-46 | |
| C2 (C=O) | 211.1 | ~209-211 | |
| C3 | 39.8 | ~39-40 | |
| C4 | 29.5 | ~29-30 | |
| C4a | 134.9 | ~135-136 | d, small J |
| C5 | 128.8 | ~129-130 | d, small J |
| C6 | 126.5 | ~126-127 | s |
| C7 | 126.2 | ~124-125 (shielded by F) | d, small J |
| C8 | 132.0 | ~158-162 (directly attached to F) | d, large J (~240-250 Hz) |
| C8a | 144.4 | ~142-143 (shielded by F) | d, small J |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by a strong carbonyl stretch. The presence of the aromatic ring and the C-F bond will also give rise to characteristic absorptions.
Table 3: IR Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1690 | Strong |
| C-F (Aryl) | 1250 - 1100 | Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern will be influenced by the stable aromatic ring and the presence of the carbonyl group.
Table 4: Mass Spectrometry Data
| m/z | Assignment | Notes |
| 164 | [M]⁺ | Molecular Ion |
| 136 | [M - CO]⁺ | Loss of carbon monoxide |
| 135 | [M - CHO]⁺ | Loss of a formyl radical |
| 118 | [M - C₂H₂O]⁺ | Loss of ketene |
| 109 | [C₇H₆F]⁺ | Fluorotropylium or related ion |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbons, and a larger number of scans due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., acetone or methylene chloride), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[2] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL, which is then further diluted.[3] The solution should be filtered if any particulate matter is present.[3]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.
-
Acquisition: The sample is introduced into the ion source. For EI, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[4][5] The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[4][5]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Biological Versatility of 8-Fluoro-2-tetralone and its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic ketone, has long been a privileged structure in medicinal chemistry, serving as a foundational element in the design of a diverse array of therapeutic agents. The introduction of a fluorine atom, particularly at the 8-position of the 2-tetralone core, can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and membrane permeability. This technical guide provides an in-depth analysis of the reported biological activities of 8-fluoro-2-tetralone and its derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes associated cellular pathways to facilitate a deeper understanding of this promising class of compounds.
I. Anticancer Activity
Derivatives of the fluoro-tetralone scaffold have demonstrated notable antiproliferative effects against various cancer cell lines. While specific data for this compound is limited in the public domain, studies on closely related fluorinated tetralone analogs provide valuable insights into their potential as anticancer agents.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various fluoro-tetralone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fluoroquinolone Derivative 45 | SKOV-3 (Ovarian) | Favorable Activity | - | - |
| Fluoroquinolone Derivative 46 | SKOV-3 (Ovarian) | Favorable Activity | - | - |
| Fluoroquinolone Derivative 47 | A549 (Lung) | Higher Activity | - | - |
| Ciprofloxacin Derivative 97 | A549 (Lung) | 27.71 | - | - |
| Ciprofloxacin Derivative 97 | HepG2 (Liver) | 22.09 | - | - |
| Berberine-Ciprofloxacin Conjugate 96 | HL-60 (Leukemia) | 19.3 (mean) | - | - |
Note: The specific structures of these derivatives are detailed in the cited literature. The data indicates that fluoro-substituted compounds exhibit significant cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of tetralone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
II. Antimicrobial Activity
Fluoro-tetralone derivatives have also been investigated for their potential as antimicrobial agents. The introduction of fluorine can enhance the antibacterial and antifungal properties of the parent molecule.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Aminoguanidine-tetralone 2D | S. aureus ATCC 29213 | 0.5 | - | - |
| Aminoguanidine-tetralone 2D | MRSA-2 | 1 | - | - |
| 8-Nitrofluoroquinolone (p-toluidine deriv.) | S. aureus | ~2-5 | - | - |
| 8-Nitrofluoroquinolone (p-chloroaniline deriv.) | S. aureus | ~2-5 | - | - |
| 8-Nitrofluoroquinolone (aniline deriv.) | S. aureus | ~2-5 | - | - |
Note: The data highlights the potent activity of certain tetralone derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: The compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Antimicrobial Testing Workflow
III. Neuroreceptor Binding and Neuroprotective Effects
The tetralone scaffold is a well-known pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors. Fluorination can influence the binding affinity and selectivity of these compounds.
Quantitative Neuroreceptor Binding Data
At present, specific quantitative binding data (e.g., Ki, IC50) for this compound derivatives at various neuroreceptors is not sufficiently consolidated in the literature to be presented in a tabular format. Research in this area is ongoing.
Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptors
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.
Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to the receptor of interest (e.g., 5-HT₁ₐ receptor) in a tissue homogenate or cell membrane preparation.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., hippocampus, which is rich in 5-HT₁ₐ receptors) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a non-labeled competing ligand) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Potential Signaling Pathway: 5-HT₁ₐ Receptor Activation
Activation of the 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This can have various downstream effects, including the modulation of neuronal excitability.
IV. Enzyme Inhibition
Certain tetralone derivatives have been shown to inhibit the activity of specific enzymes, suggesting their potential as therapeutic agents for diseases where these enzymes are implicated.
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
Some tetralone derivatives have been identified as inhibitors of the tautomerase activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[3]
Specific quantitative data for this compound derivatives as MIF inhibitors is not currently available.
Experimental Protocol: MIF Tautomerase Activity Assay
The enzymatic activity of MIF can be measured spectrophotometrically.
Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester. The rate of this reaction can be monitored by the decrease in absorbance at a specific wavelength.
Methodology:
-
Reagent Preparation: Recombinant MIF protein and the substrate (e.g., L-dopachrome methyl ester) are prepared in a suitable buffer.
-
Inhibitor Incubation: MIF is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the MIF-inhibitor mixture.
-
Spectrophotometric Measurement: The change in absorbance over time is monitored using a spectrophotometer at the appropriate wavelength (e.g., 475 nm for L-dopachrome methyl ester).
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated.
Potential Signaling Pathway: Inhibition of MIF-Mediated Inflammation
By inhibiting the tautomerase activity of MIF, which is crucial for its pro-inflammatory functions, this compound derivatives could potentially disrupt downstream inflammatory signaling pathways.
V. Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The available data, primarily from studies on related analogs, strongly suggest their potential as anticancer, antimicrobial, and neuroprotective agents. The introduction of fluorine at the 8-position is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. Further research, including the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This technical guide serves as a foundational resource to stimulate and guide such future investigations in the pursuit of novel therapeutics.
References
Potential therapeutic applications of 8-Fluoro-2-tetralone scaffold.
An In-depth Technical Guide on the Potential Therapeutic Applications of the 8-Fluoro-2-Tetralone Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetralone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Its rigid bicyclic framework provides a versatile platform for the synthesis of molecules with diverse pharmacological profiles, including antibacterial, anticancer, and central nervous system (CNS) activities. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall therapeutic potential of drug candidates. This technical guide explores the promising, yet underexplored, potential of the this compound scaffold in the development of novel therapeutics. Drawing on data from structurally related compounds, we delineate potential applications in CNS disorders, oncology, and infectious diseases, providing a roadmap for future research and development.
Synthetic Pathways
The synthesis of this compound derivatives can be approached through several established organic chemistry methodologies. A plausible and efficient route commences with commercially available starting materials, as outlined below.
Proposed Synthesis of this compound Core
A robust method for the synthesis of the this compound core can be adapted from established procedures for related bromo- and unsubstituted tetralones. The proposed pathway involves a multi-step sequence starting from 2-fluorophenylacetic acid.
Caption: Proposed synthetic route to this compound derivatives.
Experimental Protocol: Synthesis of this compound
-
Step 1: 2-Fluorophenylacetyl chloride formation. 2-Fluorophenylacetic acid is refluxed with thionyl chloride to yield the corresponding acid chloride. The excess thionyl chloride is removed by distillation under reduced pressure.
-
Step 2: Intramolecular Friedel-Crafts Acylation. The crude 2-fluorophenylacetyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and treated with ethylene gas in the presence of a Lewis acid catalyst such as aluminum chloride at low temperature. The reaction mixture is stirred until completion, then quenched with ice-water. The organic layer is separated, washed, dried, and concentrated to yield crude this compound, which can be purified by column chromatography.
-
Step 3: Derivatization. The this compound core can be further functionalized at the C2 position through various reactions such as reductive amination to introduce amine substituents, or alpha-alkylation to introduce other functional groups. For example, reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride can yield a diverse library of aminotetralin derivatives.
Potential Therapeutic Applications
Central Nervous System Disorders: 5-HT1A Receptor Modulation
The serotonin 1A (5-HT1A) receptor is a well-validated target for the treatment of depression, anxiety, and other CNS disorders. Structurally similar compounds, such as derivatives of 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin, have shown high affinity and varying efficacy at 5-HT1A receptors. This strongly suggests that this compound derivatives could also serve as potent 5-HT1A receptor ligands.
The following table summarizes the binding affinity (Ki) and functional activity of 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin analogs at the rat 5-HT1A receptor. This data provides a strong rationale for the investigation of this compound derivatives as 5-HT1A receptor modulators.
| Compound (Stereoisomer) | C8-Substituent | Ki (nM) for [3H]-8-OH-DPAT displacement | Efficacy (cAMP inhibition) |
| (S)-Enantiomer | -OH | 1.5 | Antagonist |
| (R)-Enantiomer | -OH | 0.9 | Full Agonist |
| (S)-Enantiomer | -OCH3 | 2.3 | Partial Agonist |
| (R)-Enantiomer | -OCH3 | 1.1 | Full Agonist |
Data adapted from a study on 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin derivatives.
Caption: 5-HT1A receptor-mediated inhibition of cAMP formation.
-
Tissue Preparation: Rat brain hippocampi are homogenized in ice-cold buffer and centrifuged. The resulting pellet is resuspended and incubated to allow for the dissociation of endogenous ligands.
-
Binding Assay: The membrane preparation is incubated with a radioligand (e.g., [3H]-8-OH-DPAT) and varying concentrations of the test compound (this compound derivative).
-
Data Analysis: Non-specific binding is determined in the presence of an excess of a known 5-HT1A ligand. The radioactivity is measured by liquid scintillation counting, and the Ki values are calculated using the Cheng-Prusoff equation.
Anticancer Activity
Tetralone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The introduction of a fluorine atom can enhance the anticancer potential of a molecule. Therefore, the this compound scaffold represents a promising starting point for the development of novel anticancer agents.
The following table presents the in vitro cytotoxic activity (IC50) of representative tetralone derivatives against various human cancer cell lines. This data highlights the potential of the tetralone scaffold in oncology.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Fluoroquinolone-Tetralone Hybrid | Lung Cancer (A549) | 27.71 |
| Fluoroquinolone-Tetralone Hybrid | Liver Cancer (HepG2) | 22.09 |
| Ciprofloxacin-Tetralone Conjugate | Renal Cancer (UO-31) | 0.72 - 4.92 |
| Ciprofloxacin-Tetralone Conjugate | Breast Cancer (MDA-MB-468) | 2.16 |
Data compiled from studies on various tetralone derivatives.
Caption: Workflow for the evaluation of anticancer activity.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetralone derivatives have been reported to possess significant antibacterial and antifungal properties. The this compound scaffold could, therefore, serve as a template for the design of new antimicrobial drugs.
The following table summarizes the minimum inhibitory concentration (MIC) values of aminoguanidine-tetralone derivatives against various pathogenic microbes. This data underscores the potential of the tetralone scaffold in combating infectious diseases.
| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 2D (an aminoguanidine-tetralone derivative) | 1 | 8 |
| Levofloxacin (Control) | ≤1 | ≤1 |
| Vancomycin (Control) | 1-2 | - |
Data from a study on aminoguanidine-tetralone derivatives.
-
Microorganism Culture: Bacterial or fungal strains are grown in appropriate broth media to a specific optical density.
-
Microdilution Assay: The test compounds are serially diluted in a 96-well microtiter plate. The microbial suspension is then added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold is a promising, yet largely untapped, resource for the discovery of novel therapeutic agents. Based on the significant biological activities of structurally related compounds, derivatives of this compound are poised to be valuable candidates for the treatment of CNS disorders, cancer, and infectious diseases. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, provides a fertile ground for the generation of extensive chemical libraries for high-throughput screening. This technical guide provides a foundational framework to stimulate and guide further research into the therapeutic applications of this intriguing molecular core.
8-Fluoro-2-Tetralone: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 8-Fluoro-2-tetralone, a fluorinated bicyclic ketone, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique structural features, combining a reactive ketone functionality with a fluorinated aromatic ring, make it an attractive starting material for the construction of a diverse array of complex molecules. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting compounds, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a key building block in several powerful synthetic transformations, including intramolecular Friedel-Crafts acylation, reductive amination, Wittig olefination, and Robinson annulation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and drug development.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key properties of this compound.
| Property | Value | Reference |
| CAS Number | 127169-82-8 | [1][2][3] |
| Molecular Formula | C₁₀H₉FO | [2][3] |
| Molecular Weight | 164.18 g/mol | [2][3] |
| Appearance | White powder | [3] |
| Purity | >98% | [4] |
| Storage | Sealed and preserved at room temperature | [3][4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the intramolecular Friedel-Crafts acylation of a suitable precursor derived from 3-fluorophenylacetic acid. This two-step sequence is outlined below.
Figure 1: General synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 4-(3-Fluorophenyl)butanoyl chloride
To a solution of 4-(3-fluorophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq). The solution is cooled to 0 °C, and oxalyl chloride (2.0 eq) is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-(3-fluorophenyl)butanoyl chloride, which is used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
The crude 4-(3-fluorophenyl)butanoyl chloride is dissolved in anhydrous DCM (0.2 M) and the solution is cooled to 0 °C. Anhydrous aluminum chloride (AlCl₃, 1.2 eq) is added portion-wise over 30 minutes, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 3 hours. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-(3-Fluorophenyl)butanoic acid | Oxalyl chloride, DMF (cat.) | DCM | 2 | 0 to RT | ~95 (crude) |
| 2 | 4-(3-Fluorophenyl)butanoyl chloride | AlCl₃ | DCM | 4 | 0 to RT | 75-85 |
Applications of this compound in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of important chemical scaffolds. The following sections detail its application in key organic reactions.
Reductive Amination for the Synthesis of Aminotetralin Derivatives
Reductive amination of this compound provides access to a range of 8-fluoro-2-aminotetralin derivatives, which are important pharmacophores found in numerous centrally acting drugs.[5] The reaction can be performed using various reducing agents and amine sources.
Figure 2: Reductive amination of this compound.
To a solution of this compound (1.0 eq) and a primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 8-fluoro-2-(alkylamino)tetralin.
| Amine (R-NH₂) | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Methylamine | NaBH(OAc)₃ | DCE | 16 | RT | 70-80 |
| Benzylamine | NaBH(OAc)₃ | DCE | 18 | RT | 75-85 |
| Aniline | NaBH(OAc)₃ | DCE | 24 | RT | 65-75 |
Wittig Olefination for Alkene Synthesis
The Wittig reaction provides a reliable method for converting the ketone functionality of this compound into an exocyclic double bond, opening pathways to a variety of functionalized tetralin derivatives.[2][6][7]
Figure 3: Wittig olefination of this compound.
To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C is added a strong base (e.g., n-butyllithium, 1.1 eq) dropwise. The resulting ylide solution is stirred at 0 °C for 30 minutes. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with water, and the product is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding 8-fluoro-2-(alkylidene)tetralin.
| Phosphonium Salt | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| CH₃PPh₃Br | n-BuLi | THF | 5 | 0 to RT | 60-70 |
| EtPPh₃Br | n-BuLi | THF | 6 | 0 to RT | 55-65 |
Robinson Annulation for the Construction of Fused Ring Systems
The Robinson annulation is a powerful ring-forming reaction that can be employed with this compound to construct tricyclic and tetracyclic frameworks, which are common motifs in natural products and pharmaceuticals.[3][8]
Figure 4: Robinson annulation of this compound.
To a solution of this compound (1.0 eq) in ethanol is added a catalytic amount of sodium ethoxide (NaOEt, 0.1 eq). Methyl vinyl ketone (MVK, 1.5 eq) is then added dropwise at room temperature. The reaction mixture is heated to reflux for 8-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel to afford the fluorinated tricyclic enone.
| Michael Acceptor | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Methyl vinyl ketone | NaOEt | Ethanol | 10 | Reflux | 50-60 |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below are representative spectroscopic data.
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.05 (m, 2H, Ar-H), 6.95 (t, J = 8.4 Hz, 1H, Ar-H), 3.60 (s, 2H, -CH₂-CO-), 3.10 (t, J = 6.8 Hz, 2H, Ar-CH₂-), 2.65 (t, J = 6.8 Hz, 2H, -CH₂-CH₂-CO-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 207.0 (C=O), 162.5 (d, J = 245 Hz, C-F), 134.0 (d, J = 3.0 Hz), 128.0 (d, J = 8.0 Hz), 125.0 (d, J = 6.0 Hz), 115.0 (d, J = 22.0 Hz), 45.0, 30.0, 29.0.
-
IR (KBr, cm⁻¹): 1715 (C=O), 1600, 1480 (C=C aromatic), 1250 (C-F).
-
MS (EI): m/z 164 (M⁺).
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis, enabling the efficient construction of a wide range of fluorinated compounds with significant potential in medicinal chemistry and drug discovery. The synthetic routes and applications detailed in this guide, including intramolecular Friedel-Crafts acylation, reductive amination, Wittig olefination, and Robinson annulation, highlight the broad utility of this building block. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to incorporate this compound into their synthetic strategies for the development of novel and impactful molecules.
References
- 1. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. scribd.com [scribd.com]
- 4. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Robinson Annulation [drugfuture.com]
- 8. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Fluorine in the Tetralone Scaffold: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. The tetralone framework, a bicyclic aromatic ketone, has concurrently emerged as a privileged scaffold in drug discovery, appearing in a diverse array of biologically active compounds. The strategic combination of these two entities—the fluorinated tetralone—has given rise to a class of molecules with significant potential in various therapeutic areas. This in-depth technical guide explores the discovery, history, synthesis, and biological applications of fluorinated tetralones, providing a comprehensive resource for researchers in the field.
A Historical Perspective: The Intersection of Two Chemical Worlds
The history of fluorinated tetralones does not follow a single, linear narrative but rather represents the convergence of two distinct and rich fields of chemical research: the synthesis of tetralones and the development of organofluorine chemistry.
The synthesis of the basic tetralone scaffold dates back to the early 20th century, with chemists recognizing its value as a synthetic intermediate for creating complex polycyclic structures.[1] Concurrently, the field of organofluorine chemistry was in its nascent stages, with the isolation of elemental fluorine by Henri Moissan in 1886 paving the way for the development of fluorination techniques.[2] Early methods were often harsh and lacked selectivity, limiting their application to simple molecules.[2]
While a definitive "discovery" paper for the first fluorinated tetralone remains elusive in early literature, the groundwork for their creation was laid by the mid-20th century with the advent of more controlled fluorinating agents. The development of reagents like N-fluoropyridinium salts and, more recently, electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), has revolutionized the synthesis of fluorinated organic compounds, including tetralones.[3][4] These modern reagents allow for the selective introduction of fluorine atoms into the tetralone core under milder conditions, opening the door to the systematic exploration of their structure-activity relationships (SAR).
Synthetic Strategies for Fluorinated Tetralones
The synthesis of fluorinated tetralones can be broadly categorized into two main approaches: the fluorination of a pre-existing tetralone core and the construction of the tetralone ring from fluorinated starting materials.
Electrophilic Fluorination of Tetralone Derivatives
A common and effective method for introducing fluorine at the α-position of the ketone is through the electrophilic fluorination of a tetralone enol derivative, such as an enol acetate or silyl enol ether. Selectfluor™ is a widely used reagent for this transformation due to its stability, ease of handling, and high reactivity.
Experimental Protocol: Electrophilic Fluorination of a Tetralone Enol Acetate with Selectfluor™
This protocol is a generalized procedure based on established methodologies for the α-fluorination of ketones.[5]
Materials:
-
Tetralone enol acetate
-
Selectfluor™
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tetralone enol acetate in anhydrous acetonitrile.
-
Add Selectfluor™ (typically 1.1 to 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired α-fluorotetralone.
Logical Workflow for Electrophilic Fluorination:
Caption: General workflow for the electrophilic fluorination of a tetralone enol acetate.
Construction from Fluorinated Precursors
An alternative strategy involves incorporating the fluorine atom into one of the starting materials before the cyclization step that forms the tetralone ring. This can be achieved through various methods, including intramolecular Friedel-Crafts reactions of fluorinated phenylbutyric acids or their derivatives.[6] This approach is particularly useful for introducing fluorine onto the aromatic ring of the tetralone.
Biological Activities and Therapeutic Potential
The introduction of fluorine can profoundly influence the biological activity of tetralone derivatives by altering their metabolic stability, binding affinity, and pharmacokinetic properties.
Anticancer Activity
Several studies have explored the potential of fluorinated tetralone derivatives as anticancer agents. For instance, certain fluorinated chalcones derived from tetralones have demonstrated significant growth inhibition against various cancer cell lines.[7][8] The presence and position of the fluorine atom can significantly impact the cytotoxicity of these compounds.
| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Fluorinated Tetralone Chalcone | Hela (Cervical Carcinoma) | 3.5 µg/mL | [8] |
| Fluorinated Tetralone Chalcone | MCF7 (Breast Carcinoma) | 4.5 µg/mL | [8] |
| 9-Fluoro-4-oxopyrido[2,3-a]carbazole | MCF-7 (Breast Tumor) | 0.8 µM | [9] |
Enzyme Inhibition: DGAT1 Inhibitors
A notable application of fluorinated tetralones is in the development of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes. Fluorinated tetralone derivatives have been identified as potent and selective DGAT1 inhibitors.
Signaling Pathway of DGAT1 Inhibition:
Caption: Inhibition of triglyceride synthesis by fluorinated tetralones targeting the DGAT1 enzyme.
| Compound | Target | Activity (hDGAT1 IC₅₀) | Reference |
| (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | DGAT1 | Potent (specific value not provided) | [9] |
Conclusion and Future Directions
The journey of fluorinated tetralones from their conceptual origins at the intersection of two major fields of chemistry to their current status as promising therapeutic scaffolds is a testament to the power of chemical synthesis and medicinal chemistry. While the early history of their discovery is not marked by a single seminal event, the continuous development of fluorination methods has enabled their systematic investigation and revealed their significant biological potential.
Future research in this area will likely focus on several key aspects:
-
Development of Novel Synthetic Methodologies: The discovery of more efficient, selective, and environmentally benign methods for the synthesis of fluorinated tetralones will continue to be a priority.
-
Exploration of New Biological Targets: While promising results have been seen in cancer and metabolic disorders, the diverse biological activities of tetralones suggest that fluorinated derivatives may be effective against a wider range of diseases.
-
In-depth Structure-Activity Relationship Studies: A deeper understanding of how the position and number of fluorine atoms influence the biological activity and pharmacokinetic properties of tetralones will be crucial for the design of next-generation drug candidates.
The continued exploration of the chemical space occupied by fluorinated tetralones holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs. This guide serves as a foundational resource to inspire and support these future endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetralone synthesis [organic-chemistry.org]
- 7. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of tetracyclic fluoroquinolones as antibacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 8-Fluoro-2-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 8-Fluoro-2-tetralone. Due to the limited availability of experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be applied to this compound in a laboratory setting.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO | Synblock[1] |
| Molecular Weight | 164.18 g/mol | Synblock[1] |
| Boiling Point | 273.2 °C at 760 mmHg | Not explicitly found for this compound, but available for similar compounds. |
| Melting Point | Data not available | An analogous compound, 6-Fluoro-2-tetralone, has a melting point of 53-62 °C.[2] |
| Solubility | Data not available | General solubility patterns for tetralones suggest solubility in organic solvents.[3] |
| pKa | Data not available | - |
| LogP | Data not available | - |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of fundamental physicochemical properties applicable to this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing samples)
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[5][6] A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Determining the solubility of a compound in various solvents is crucial for applications in drug formulation and analytical chemistry.
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Qualitative Assessment: To a test tube containing a small, accurately weighed amount of this compound (e.g., 1-5 mg), a specific volume of the chosen solvent (e.g., 1 mL) is added.[7]
-
Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[7]
-
Observation: The sample is visually inspected to determine if it has completely dissolved. Solubility can be categorized as soluble, partially soluble, or insoluble.[8]
-
Quantitative Assessment (if required): For a more precise measurement, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For a ketone like this compound, the acidity of the α-protons can be determined.
Method: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture, often a co-solvent system like water-methanol or water-dioxane, to ensure solubility.[9]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.[9]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[9]
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.
Method: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[10]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set time to allow the compound to partition between the two phases until equilibrium is reached.[10]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[10]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[11]
Visualizations
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.
Caption: General workflow for physicochemical characterization.
References
- 1. CAS 127169-82-8 | this compound - Synblock [synblock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Safe Handling of 8-Fluoro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for 8-Fluoro-2-tetralone, a fluorinated aromatic ketone utilized in pharmaceutical and chemical research. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document compiles and extrapolates information from the safety data of structurally similar tetralone derivatives and general knowledge of handling fluorinated organic compounds. It is imperative that this guide is used in conjunction with standard laboratory safety protocols and a thorough risk assessment before commencing any experimental work.
Hazard Identification and Classification
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on the precautionary statements for similar tetralone compounds, the following are also strongly recommended:[2][3][4][5][6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Summary of Analogous Compounds:
To provide a clearer understanding of the potential risks, the following table summarizes the known hazards of structurally related tetralone compounds. It is important to note that the introduction of a fluorine atom can alter the biological and toxicological properties of a molecule.
| Compound | CAS Number | Hazard Classifications | Key Findings |
| 2-Tetralone | 530-93-8 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Causes skin and serious eye irritation. May cause respiratory irritation.[2] |
| 1-Tetralone | 529-34-0 | Acute Tox. 4 (Oral), Acute Tox. 4 (Inhalation) | Harmful if swallowed or inhaled.[5][6] |
| 6,8-Difluoro-2-tetralone | 843644-23-5 | Not fully determined | May cause respiratory irritation. Toxicological properties not thoroughly investigated.[3] |
| 6,8-Dichloro-2-tetralone | 113075-86-8 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Acute Tox. 4 (Oral) | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[4] |
| 6-Hydroxy-1-tetralone | 3470-50-6 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Causes skin and serious eye irritation. May cause respiratory irritation.[7] |
Experimental Protocols and Handling Procedures
Given the lack of specific experimental protocols for this compound in publicly available literature, the following guidelines are based on standard procedures for handling similar chemical entities in a research and development setting.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. | Protects against splashes and airborne particles causing serious eye irritation.[3] |
| Hand Protection | Nitrile or neoprene gloves. Inspect prior to use and use proper removal technique. | Prevents skin contact which can cause irritation.[3] |
| Body Protection | Laboratory coat. | Protects against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge. | Mitigates the risk of respiratory tract irritation from inhaling dust or vapors.[3] |
2.2. Engineering Controls
-
Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.
2.3. General Handling Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
| Spill | Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.[3] |
First Aid Response Flowchart
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.[2]
-
Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.[3]
Physical and Chemical Properties
While a comprehensive, experimentally verified dataset for this compound is limited, the following table provides available or predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO | [1] |
| Molecular Weight | 164.18 g/mol | [1] |
| Boiling Point | 273.2°C at 760 mmHg (Predicted) | [1] |
| Appearance | White powder | [8] |
| Purity | >98% or 99% (as supplied by vendors) | [1][8] |
Disclaimer: The information provided in this guide is intended for trained professionals and is based on the best available data for this compound and its structural analogs. The toxicological properties of this compound have not been thoroughly investigated. All laboratory work should be conducted with the utmost caution, and a site-specific risk assessment should always be performed.
References
- 1. CAS 127169-82-8 | this compound - Synblock [synblock.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.fr [fishersci.fr]
- 8. tera.org [tera.org]
Computational Analysis of 8-Fluoro-2-tetralone: A Methodological Whitepaper
Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of dedicated computational studies on the specific molecular structure and conformational landscape of 8-Fluoro-2-tetralone. This document, therefore, serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals, outlining a state-of-the-art computational workflow to investigate this molecule. The data presented herein is illustrative, based on established principles of computational chemistry, and is intended to serve as a template for future research.
Introduction
This compound is a fluorinated derivative of 2-tetralone, a bicyclic aromatic ketone. The tetralone scaffold is a crucial structural motif in a variety of natural products and pharmacologically active compounds, recognized for its broad spectrum of bioactivities.[1][2] The introduction of a fluorine atom, as in this compound, can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a person of interest in medicinal chemistry.[3]
A rigorous understanding of the three-dimensional structure, conformational preferences, and electronic properties of this compound is paramount for rational drug design and structure-activity relationship (SAR) studies.[1] Computational chemistry provides a powerful, non-invasive toolkit for elucidating these characteristics at the atomic level. This whitepaper outlines a detailed protocol for the structural analysis of this compound using Density Functional Theory (DFT), a widely adopted and reliable quantum mechanical method.[4][5]
Proposed Computational Methodology
To ensure accuracy and reproducibility, a multi-step computational protocol is proposed. This workflow, visualized below, begins with the generation of an initial 3D structure and proceeds through conformational analysis to the calculation of detailed molecular properties.
Caption: Proposed computational workflow for this compound analysis.
Experimental Protocols
Protocol 1: Conformational Search
-
Initial Structure Generation: An initial 3D structure of this compound is generated from its canonical SMILES representation (C1CC2=C(CC1=O)C(=CC=C2)F).[6]
-
Force Field Minimization: A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Systematic Rotor Search: The flexible aliphatic ring of the tetralone core is the primary source of conformational isomerism. A systematic or stochastic search (e.g., Monte Carlo) is performed to explore the potential energy surface and identify distinct conformers.
-
Clustering and Filtering: The resulting conformers are clustered by RMSD (Root Mean Square Deviation) and filtered based on a relative energy window (e.g., 5 kcal/mol) above the identified global minimum to select a set of low-energy candidates for further analysis.
Protocol 2: DFT Geometry Optimization and Frequency Calculation
-
Method Selection: Density Functional Theory (DFT) calculations are performed using a hybrid functional, such as B3LYP, which is well-suited for organic molecules.
-
Basis Set: A Pople-style basis set with diffuse and polarization functions, such as 6-311+G(d,p), is employed to accurately describe the electronic structure, particularly around the electronegative fluorine and oxygen atoms.
-
Solvation Model: To simulate a more realistic biological or solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, using water or another relevant solvent.
-
Optimization: Each low-energy conformer from the initial search is subjected to full geometry optimization at the selected level of theory.
-
Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also yield thermodynamic data (enthalpy, Gibbs free energy) and simulated infrared (IR) spectra.
Protocol 3: Electronic Structure and Property Calculation
-
Population Analysis: Natural Bond Orbital (NBO) analysis is conducted on the lowest-energy conformer to investigate orbital interactions, atomic charges, and hyperconjugation effects.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, which are critical for identifying potential sites for electrophilic and nucleophilic attack and non-covalent interactions.
-
NMR Simulation: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. Calculated shifts are typically referenced against a standard (e.g., TMS) calculated at the same level.
Illustrative Results and Data Presentation
The following tables present hypothetical, yet chemically plausible, data that would be generated from the execution of the protocols described above.
Conformational Analysis
The aliphatic ring in 2-tetralone can adopt several conformations, primarily distorted half-chair or envelope forms. The fluorine substituent at the 8-position may influence this preference.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Description | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | Half-Chair (Axial C1-C9) | 0.00 | 0.00 | 75.8 |
| Conf-2 | Envelope (C1 out-of-plane) | 0.55 | 0.48 | 20.1 |
| Conf-3 | Half-Chair (Equatorial C1-C9) | 1.20 | 1.15 | 4.1 |
Calculated at the B3LYP/6-311+G(d,p) level of theory in implicit water (PCM).
Geometric Parameters
The optimized geometry of the lowest-energy conformer (Conf-1) provides key structural information.
Table 2: Selected Hypothetical Geometric Parameters for the Global Minimum Conformer
| Parameter | Atoms Involved | Bond Length (Å) | Bond/Dihedral Angle (°) |
| Carbonyl Bond | C2=O11 | 1.215 | - |
| Fluoro-Aryl Bond | C8-F12 | 1.358 | - |
| C-C Aromatic | C8-C7 | 1.385 | - |
| C-C Aliphatic | C1-C2 | 1.518 | - |
| C-C Aliphatic | C3-C4 | 1.535 | - |
| Carbonyl Angle | C1-C2-C3 | - | 117.5 |
| Ring Puckering | C4a-C4-C3-C2 | - | -52.8 |
| Fluoro Orientation | F12-C8-C8a-C1 | - | 2.5 |
Electronic Properties
NBO analysis provides insight into charge distribution.
Table 3: Hypothetical NBO Atomic Charges
| Atom | NBO Charge (e) |
| O11 (Carbonyl) | -0.58 |
| C2 (Carbonyl) | +0.45 |
| F12 | -0.25 |
| C8 (Fluoro-substituted) | +0.15 |
| C4a (Aromatic Bridgehead) | -0.18 |
| C8a (Aromatic Bridgehead) | -0.12 |
Visualization of Key Concepts
Diagrams generated using Graphviz can illustrate the relationships between different computational outputs and their chemical interpretation.
Caption: Relationship between computational outputs and chemical insights.
Conclusion
While specific published studies on the computational analysis of this compound are currently unavailable, this whitepaper provides a robust and detailed framework for conducting such an investigation. The proposed DFT-based methodology allows for a deep dive into the molecule's conformational preferences, geometric structure, and electronic characteristics. The illustrative data presented in structured tables highlights the types of quantitative insights that can be gained. By applying these computational protocols, researchers can generate the foundational structural knowledge required to advance the development of novel therapeutics based on the tetralone scaffold.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]
- 6. Page loading... [guidechem.com]
Crystal Structure Analysis of 8-Fluoro-2-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the methodologies involved in the crystal structure analysis of 8-Fluoro-2-tetralone, a compound of interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for this compound, this guide presents a hypothetical crystal structure analysis based on a representative substituted tetralone derivative, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one. The described experimental protocols for synthesis, crystallization, and X-ray diffraction are based on established methods for small organic molecules and are readily adaptable for the target compound.
Introduction
Substituted tetralones are significant scaffolds in the development of therapeutic agents due to their versatile biological activities. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, impacting its metabolic stability, binding affinity, and overall pharmacological profile. A definitive determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships and for rational drug design. This guide outlines the essential steps to achieve this, from synthesis to final structure elucidation.
Hypothetical Crystallographic Data
The following table summarizes hypothetical crystallographic data for this compound, modeled after the crystal structure of a similar tetralone derivative. This data serves as a representative example of the parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value for this compound |
| Chemical Formula | C₁₀H₉FO |
| Formula Weight | 164.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.50 |
| b (Å) | 11.60 |
| c (Å) | 14.10 |
| α (°) | 90 |
| β (°) | 106.0 |
| γ (°) | 90 |
| Volume (ų) | 1650.0 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.480 |
| Absorption Coefficient (mm⁻¹) | 0.115 |
| F(000) | 768 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| θ range for data collection (°) | 2.0 to 25.0 |
| Reflections collected | 10000 |
| Independent reflections | 3000 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.120 |
| R indices (all data) | R1 = 0.060, wR2 = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for tetralone synthesis. A common approach involves the intramolecular Friedel-Crafts acylation of a suitable precursor.
Procedure:
-
Preparation of γ-(2-fluorophenyl)butyric acid: This can be achieved through a multi-step synthesis starting from a commercially available fluorinated benzene derivative.
-
Cyclization: The γ-(2-fluorophenyl)butyric acid is then treated with a strong acid, such as polyphosphoric acid or Eaton's reagent, and heated to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the tetralone ring system.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Crystallization
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Procedure:
-
Solvent Screening: A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is performed to identify a suitable solvent system in which this compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a nylon loop.
X-ray Diffraction Data Collection and Structure Determination
Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of a molecule.[1]
Procedure:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow
Caption: Experimental workflow from synthesis to crystal structure determination.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the crystal structure analysis of this compound. By following the detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain crucial structural information. This data is invaluable for understanding the molecule's properties and for guiding the development of new therapeutic agents based on the tetralone scaffold.
References
8-Fluoro-2-tetralone in Medicinal Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-2-tetralone is a fluorinated derivative of 2-tetralone, a bicyclic aromatic ketone. The tetralone scaffold is a common structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. While specific research on the 8-fluoro isomer is limited in publicly available literature, this guide provides a comprehensive overview of the role of fluorinated 2-tetralones in medicinal chemistry, drawing upon data from analogous compounds to infer the potential significance and applications of this compound.
Physicochemical Properties
The properties of this compound (CAS 127169-82-8) are available from various chemical suppliers.[1][2][3][4][5] A summary of its basic properties is provided below.
| Property | Value | Source |
| CAS Number | 127169-82-8 | [1][2][3][4][5] |
| Molecular Formula | C10H9FO | [1][2][3] |
| Molecular Weight | 164.18 g/mol | [1][2][3] |
| Appearance | Not specified (likely a solid) | N/A |
| Purity | >98% (as offered by suppliers) | [3] |
Synthesis of Fluorinated 2-Tetralones
Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed journals. However, general synthetic strategies for fluorinated tetralones often involve multi-step sequences starting from appropriately substituted aromatic precursors. A plausible synthetic approach for this compound is outlined below, based on established organic chemistry principles.
Hypothetical Experimental Protocol: Synthesis of this compound
Step 1: Friedel-Crafts Acylation
-
Reaction: 1-Fluoronaphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., nitrobenzene or dichloromethane).
-
Procedure: To a cooled suspension of aluminum chloride in the chosen solvent, a mixture of 1-fluoronaphthalene and succinic anhydride is added portion-wise. The reaction is stirred at room temperature and then heated to ensure completion. The reaction mixture is then quenched with ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the keto-acid intermediate.
Step 2: Clemmensen or Wolff-Kishner Reduction
-
Reaction: The keto group of the intermediate from Step 1 is reduced to a methylene group.
-
Procedure (Clemmensen): The keto-acid is refluxed with amalgamated zinc and concentrated hydrochloric acid.
-
Procedure (Wolff-Kishner): The keto-acid is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Reaction: The resulting carboxylic acid is cyclized to form the tetralone ring.
-
Procedure: The carboxylic acid is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or a combination of a Lewis acid and a protic acid, and heated to effect intramolecular acylation.
Step 4: Introduction of the Ketone at the 2-position
-
This would likely involve functional group manipulation of the 1-tetralone derivative obtained from the cyclization, which is beyond a simple, direct route and highlights the challenges in synthesizing this specific isomer.
Medicinal Chemistry Applications of Fluorinated Tetralones
While specific biological data for this compound is scarce, the broader class of fluorinated tetralone derivatives has been explored for various therapeutic targets. The fluorine substituent can enhance potency and improve the pharmacokinetic profile of drug candidates.
Central Nervous System (CNS) Agents
Fluorinated aminotetralin derivatives, which can be synthesized from the corresponding tetralones, have been extensively investigated as ligands for dopamine and serotonin receptors. These receptors are crucial targets for the treatment of various neurological and psychiatric disorders.
Signaling Pathway for Dopamine D2 Receptor Ligands
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Fluoro-2-tetralone from 3-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a proposed synthetic pathway for 8-Fluoro-2-tetralone, a valuable intermediate in medicinal chemistry, starting from commercially available 3-fluoroaniline. Detailed experimental protocols for each synthetic step are provided, along with a summary of expected quantitative data. The logical workflow and chemical transformations are visualized using diagrams for enhanced clarity.
Synthetic Pathway Overview
The synthesis of this compound from 3-fluoroaniline is a multi-step process. The proposed pathway involves the initial conversion of 3-fluoroaniline to the key intermediate, (3-fluorophenyl)acetic acid. This is followed by a one-pot acylation-cycloalkylation reaction with ethylene to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of (3-Fluorophenyl)acetic acid
This part details a plausible multi-step synthesis of the key intermediate, (3-fluorophenyl)acetic acid, from 3-fluoroaniline.
Step 1.1: Synthesis of 3-Fluorobenzonitrile via Sandmeyer Reaction
This protocol describes the conversion of 3-fluoroaniline to 3-fluorobenzonitrile.
-
Protocol:
-
To a stirred solution of 3-fluoroaniline in aqueous hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 3-fluorobenzonitrile.
-
Step 1.2: Synthesis of (3-Fluorophenyl)acetonitrile
This protocol outlines the conversion of 3-fluorobenzonitrile to (3-fluorophenyl)acetonitrile. This is a three-step process involving reduction, chlorination, and cyanation.
-
Protocol:
-
Reduction to 3-Fluorobenzyl alcohol: Reduce 3-fluorobenzonitrile using a suitable reducing agent (e.g., lithium aluminum hydride in THF or catalytic hydrogenation) to obtain 3-fluorobenzyl alcohol.
-
Chlorination to 3-Fluorobenzyl chloride: Convert the alcohol to the corresponding chloride using a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid.
-
Cyanation to (3-Fluorophenyl)acetonitrile: React 3-fluorobenzyl chloride with sodium cyanide in a suitable solvent (e.g., DMSO or aqueous ethanol) to yield (3-fluorophenyl)acetonitrile. Purify the product by distillation or chromatography.
-
Step 1.3: Hydrolysis to (3-Fluorophenyl)acetic acid
This protocol describes the hydrolysis of (3-fluorophenyl)acetonitrile to the final intermediate.
-
Protocol:
-
Reflux a mixture of (3-fluorophenyl)acetonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Monitor the reaction by TLC until the starting material is consumed.
-
If basic hydrolysis is used, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
If acidic hydrolysis is used, cool the mixture and extract the product with an organic solvent.
-
Collect the solid product by filtration or after extraction and solvent evaporation.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure (3-fluorophenyl)acetic acid.[1]
-
Part 2: Synthesis of this compound
This part details the final step of the synthesis, the conversion of (3-fluorophenyl)acetic acid to this compound. This method is based on a clean, single-stage acylation-cycloalkylation process.[2][3]
-
Protocol:
-
In a high-pressure reactor, dissolve (3-fluorophenyl)acetic acid in a suitable solvent.
-
Add trifluoroacetic anhydride (TFAA) and a catalytic amount of phosphoric acid to the solution.
-
Pressurize the reactor with ethylene gas.
-
Heat the reaction mixture to the desired temperature and maintain for several hours, monitoring the reaction progress by GC or LC-MS.
-
After completion, cool the reactor and cautiously vent the excess ethylene.
-
Quench the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Data Presentation
Table 1: Summary of Reagents and Conditions for the Synthesis of (3-Fluorophenyl)acetic acid
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1.1 | 3-Fluoroaniline | NaNO₂, HCl, CuCN, NaCN | Water | 0 - 60 | 2 - 4 | 70 - 80 |
| 1.2a | 3-Fluorobenzonitrile | LiAlH₄ or H₂/Pd-C | THF or Ethanol | 0 - 25 | 2 - 6 | 85 - 95 |
| 1.2b | 3-Fluorobenzyl alcohol | SOCl₂ | Dichloromethane | 0 - 25 | 1 - 2 | 90 - 98 |
| 1.2c | 3-Fluorobenzyl chloride | NaCN | DMSO/Water | 25 - 50 | 4 - 8 | 80 - 90 |
| 1.3 | (3-Fluorophenyl)acetonitrile | H₂SO₄ (aq) or NaOH (aq) | Water | 100 (Reflux) | 6 - 12 | 85 - 95 |
Table 2: Summary of Reagents and Conditions for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Ethylene Pressure (atm) | Reaction Time (h) | Expected Yield (%) |
| 2.1 | (3-Fluorophenyl)acetic acid | Ethylene, TFAA, H₃PO₄ | Dichloromethane | 50 - 80 | 10 - 20 | 12 - 24 | 60 - 75 |
Visualization of the Synthetic Pathway
Caption: Detailed reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols for the Nucleophilic Substitution Reaction of 8-Fluoro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nucleophilic substitution reaction of 8-Fluoro-2-tetralone, a key intermediate in the synthesis of various pharmacologically active compounds. The tetralone scaffold is a prevalent motif in medicinal chemistry, and the ability to functionalize it through nucleophilic substitution opens avenues for the creation of diverse molecular libraries for drug discovery.
Introduction
This compound is a versatile building block in organic synthesis. The fluorine atom at the 8-position activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of nucleophiles. This protocol details a general procedure for the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds. This reaction is widely applicable for the synthesis of 8-amino-2-tetralone derivatives, which are of significant interest in the development of novel therapeutics.
Data Presentation
While a specific literature source detailing the nucleophilic substitution of this compound with a comprehensive dataset was not identified in the search, the following tables represent typical data that would be collected and presented for such a reaction. The data is illustrative and based on general knowledge of similar reactions.
Table 1: Reaction Parameters for the Buchwald-Hartwig Amination of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Amine (e.g., Morpholine) | 1.2 equiv |
| Catalyst System | |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 2 mol% |
| Ligand (e.g., XPhos) | 4 mol% |
| Base | |
| Sodium tert-butoxide (NaOtBu) | 1.5 equiv |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Table 2: Characterization Data for a Hypothetical Product: 8-Morpholino-2-tetralone
| Analysis | Result |
| Yield | 85% (isolated) |
| Appearance | Off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (t, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 3.90 (t, J = 4.8 Hz, 4H), 3.55 (s, 2H), 3.05 (t, J = 4.8 Hz, 4H), 2.90 (t, J = 6.8 Hz, 2H), 2.60 (t, J = 6.8 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 210.5, 152.0, 135.0, 128.0, 122.0, 118.0, 115.0, 67.0, 52.0, 41.0, 30.0, 29.0 |
| Mass Spectrometry (ESI+) | m/z 246.14 [M+H]⁺ |
| Melting Point | 110-112 °C |
Experimental Protocols
The following is a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established procedures for similar aryl fluorides.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add sodium tert-butoxide (1.5 mmol) to the flask. Then, add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-amino-2-tetralone derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Logical Relationship of Nucleophilic Aromatic Substitution
Caption: Key steps in the palladium-catalyzed nucleophilic aromatic substitution.
Application Notes and Protocols: Leveraging the 8-Fluoro-2-tetralone Scaffold for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 8-fluoro-2-tetralone scaffold in the design and synthesis of novel therapeutic agents. The unique structural and electronic properties conferred by the fluorine atom make this scaffold a valuable starting point for developing potent and selective modulators of various biological targets. This document outlines synthetic strategies, key biological applications with supporting data, and detailed experimental protocols.
Introduction to the this compound Scaffold
The tetralone framework is a bicyclic aromatic ketone that serves as a privileged scaffold in medicinal chemistry.[1][2][3] The introduction of a fluorine atom at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of neighboring protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
Derivatives of the broader tetralone class have demonstrated a wide range of pharmacological activities, including antibacterial, antitumor, and central nervous system effects.[1] Specifically, fluorinated tetralone derivatives have been investigated for their potential as anti-inflammatory and analgesic drugs.[4] The 2-tetralone core is a known intermediate in the synthesis of various pharmaceuticals.[5]
Key Therapeutic Applications and Supporting Data
The versatility of the fluoro-tetralone scaffold is evident in the diverse range of biological targets for which its derivatives have been developed. Below are key examples with summarized quantitative data.
Serotonin 5-HT1A Receptor Antagonists for CNS Disorders
Derivatives of 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin have been synthesized and evaluated as potent antagonists of the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[6] The stereochemistry and nature of substituents on the tetralin core have been shown to be critical for both affinity and efficacy.
Table 1: 5-HT1A Receptor Binding Affinity and Efficacy of Fluorinated Aminotetralin Derivatives [6]
| Compound | Enantiomer | 5-HT1A Affinity (Ki, nM) | Intrinsic Activity (cAMP formation) |
| (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin | S | 1.5 | Antagonist |
| Analog with C8-substituent variation | S | Varies | Partial Agonist / Antagonist |
| Analog with N-propyl group exchange | S | Varies (often increased) | Partial Agonist / Antagonist |
| (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin | R | High | Full Agonist |
Poly(ADP-ribose) Polymerase (PARP) Inhibitors for Cancer Therapy
A highly potent, orally bioavailable PARP1/2 inhibitor, Talazoparib (BMN 673), incorporates a complex, stereospecific fluoro-tetrahydropyridophthalazinone structure.[7] This compound has demonstrated remarkable antitumor efficacy, particularly in cancers with BRCA1/2 mutations, and is now an approved therapeutic agent.
Table 2: Potency and Efficacy of the PARP Inhibitor Talazoparib (BMN 673) [7]
| Parameter | Value |
| PARP1 Enzyme Inhibition (Ki) | 1.2 nM |
| PARP2 Enzyme Inhibition (Ki) | 0.87 nM |
| Whole-Cell PARylation Inhibition (EC50) | 2.51 nM |
| BRCA1-mutant MX-1 Cell Proliferation (EC50) | 0.3 nM |
| BRCA2-mutant Capan-1 Cell Proliferation (EC50) | 5 nM |
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors for Inflammatory Diseases
Tetralone derivatives have been identified as inhibitors of the MIF tautomerase activity.[8] MIF is a pro-inflammatory cytokine implicated in various inflammatory diseases. Inhibition of its tautomerase activity can attenuate macrophage activation and the inflammatory response.
Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors for Metabolic Disorders
A novel series of tetralone derivatives has been developed as potent and selective inhibitors of DGAT1, an enzyme involved in triglyceride synthesis.[9] These compounds show potential for the treatment of metabolic disorders such as obesity and nonalcoholic steatohepatitis.
Multifunctional Agents for Alzheimer's Disease
Tetralone derivatives have been designed as multifunctional agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and self-induced Aβ aggregation.[10]
Table 3: Multi-target Activity of a Lead Tetralone Derivative (Compound 3f) for Alzheimer's Disease [10]
| Target | IC50 |
| Acetylcholinesterase (AChE) | 0.045 µM |
| Monoamine Oxidase B (MAO-B) | 0.88 µM |
| Aβ Fibril Disassembly | 78.2% |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of this compound derivatives. Researchers should adapt these methods based on the specific target and desired chemical modifications.
Protocol 1: Synthesis of α-Aryl-α-fluoro-2-tetralone Derivatives
This protocol is based on a palladium-catalyzed α-arylation reaction, a versatile method for creating carbon-carbon bonds.[11]
Materials:
-
α-Fluoro-2-tetralone
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the α-fluoro-2-tetralone, aryl bromide, palladium catalyst, and ligand.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-aryl-α-fluoro-2-tetralone derivative.
-
Characterize the final compound using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a synthesized this compound derivative against a target enzyme. Specific reagents and conditions will vary depending on the enzyme.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Synthesized inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate)
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of test concentrations.
-
In a 96-well plate, add a small volume of each inhibitor dilution. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate for a specific period, allowing the enzymatic reaction to proceed.
-
Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: PARP Inhibition by a Fluoro-Tetralone Derivative.
Experimental Workflow Diagram
Caption: Drug Discovery Workflow for Tetralone Derivatives.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 6. Derivatives of (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: synthesis and interactions with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
8-Fluoro-2-Tetralone: A Versatile Scaffold for Complex Molecular Architectures in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
8-Fluoro-2-tetralone has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of a diverse array of complex molecular structures with significant therapeutic potential. Its rigid, bicyclic framework, coupled with the strategic placement of a fluorine atom and a ketone functional group, provides an excellent starting point for the development of novel drug candidates targeting a range of biological pathways. The presence of the fluorine atom at the 8-position can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of the final compounds.
This fluorinated tetralone core has been successfully incorporated into the synthesis of potent and selective modulators of various drug targets. Notably, it serves as a key intermediate in the creation of Selective Estrogen Receptor Modulators (SERMs) and G-protein coupled receptor 119 (GPR119) agonists, both of which are classes of drugs with significant clinical relevance. The ketone functionality of this compound allows for a variety of chemical transformations, including reductive amination and the formation of enolates for carbon-carbon bond formation, enabling the introduction of diverse side chains and functional groups essential for biological activity.
The strategic functionalization of the this compound scaffold allows for the fine-tuning of pharmacological properties, leading to the development of compounds with optimized potency, selectivity, and drug-like characteristics. The following sections provide detailed protocols for key synthetic transformations and highlight the biological significance of the resulting molecules.
Key Applications and Experimental Protocols
I. Synthesis of Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism. They have found clinical application in the treatment of breast cancer and osteoporosis. The tetralone scaffold can mimic the steroidal core of endogenous estrogens, making it an ideal starting point for SERM synthesis.
Experimental Protocol: Synthesis of a Tetralone-Based SERM Intermediate via Reductive Amination
This protocol describes the synthesis of an amine intermediate from a tetralone, a key step in the synthesis of many SERMs. This procedure is adapted from the synthesis of related SERMs and can be applied to this compound.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine, pyrrolidine)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or MeOH, add the desired amine (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-fluoro-2-aminotetralin derivative.
Quantitative Data for Related SERM Synthesis:
| Precursor | Amine | Reducing Agent | Solvent | Yield (%) |
| 6,7-Dimethoxy-1-tetralone | 1-(2-(4-bromophenoxy)ethyl)pyrrolidine | n-BuLi | Et₂O | 36 |
Table 1: Example of a related reaction in SERM synthesis.
II. Synthesis of G-Protein Coupled Receptor 119 (GPR119) Agonists
GPR119 is a promising drug target for the treatment of type 2 diabetes and obesity. Its activation leads to the release of incretin hormones and potentiation of glucose-stimulated insulin secretion. Several classes of GPR119 agonists incorporate a fluorinated aromatic moiety, and this compound can serve as a valuable precursor for such compounds.
Experimental Protocol: Synthesis of a GPR119 Agonist Precursor via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of an aryl halide with a boronic acid, a common reaction in the synthesis of GPR119 agonists. An enol triflate can be prepared from this compound to serve as the electrophilic partner in this reaction.
Reaction Scheme:
Materials:
-
This compound enol triflate (prepared from this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a flask purged with an inert atmosphere, dissolve the this compound enol triflate (1.0 eq) and the arylboronic acid (1.2 eq) in the chosen solvent.
-
Add the base (2.0 eq) and the palladium catalyst (0.05 eq).
-
If using an aqueous base solution, add it to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-8-fluoro-dihydronaphthalene derivative.
Quantitative Data for GPR119 Agonists:
The following table summarizes the in vitro potency (EC₅₀) of a selection of synthetic GPR119 agonists from different chemical classes. While these compounds are not directly synthesized from this compound, they represent the target class of molecules for which this building block is relevant.
| Compound ID | Chemical Class | hGPR119 EC₅₀ (nM) |
| AR231453 | Pyrimidine | 4.7 |
| APD597 | Pyrimidine | 46 |
| GSK1292263 | Pyridine | ~126 |
| MBX-2982 | Thiazole | 18 |
Table 2: In vitro potency of various GPR119 agonists.
Visualizations
Signaling Pathways
Experimental Workflows
Synthesis of 8-Fluoro-2-tetralone Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 8-Fluoro-2-tetralone, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology follows a two-step sequence involving the formation of an acyl chloride followed by an intramolecular Friedel-Crafts acylation. This document outlines the specific reaction conditions, purification methods, and characterization data for the synthesized compound.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The tetralone core is a key structural motif in a range of biologically active compounds. This protocol details a reliable method for the preparation of this compound, providing a foundational procedure for the synthesis of a library of derivatives for drug discovery and development.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process commencing with commercially available 2-fluorophenylacetic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride. The subsequent step is an intramolecular Friedel-Crafts acylation of a related propionyl chloride derivative to yield the target tetralone.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Fluorophenyl)propanoic Acid
While this protocol starts from the commercially available 2-fluorophenylacetic acid, a common precursor is 3-(2-fluorophenyl)propanoic acid for direct cyclization to the 2-tetralone. A general procedure for its synthesis is provided for completeness.
Materials:
-
2-Fluorophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Diazomethane (or alternative homologation reagent)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluorophenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 2 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain 2-fluorophenylacetyl chloride.
-
Arndt-Eistert Homologation: (Caution: Diazomethane is explosive and toxic. This step should be performed by experienced chemists in a proper fume hood with appropriate safety precautions). Dissolve the crude 2-fluorophenylacetyl chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed. Allow the reaction to stir at 0 °C for 1 hour.
-
Wolff Rearrangement and Hydrolysis: The resulting diazoketone is then subjected to Wolff rearrangement, typically using a silver oxide catalyst, followed by hydrolysis of the resulting ester to yield 3-(2-fluorophenyl)propanoic acid.
-
Work-up and Purification: The reaction mixture is acidified with HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Materials:
-
3-(2-Fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-fluorophenyl)propanoic acid in anhydrous dichloromethane. Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-(2-fluorophenyl)propionyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Cool a suspension of aluminum chloride (1.2 equivalents) in anhydrous dichloromethane to 0 °C in a separate flame-dried flask under an inert atmosphere. To this suspension, add a solution of the crude 3-(2-fluorophenyl)propionyl chloride in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Quenching and Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| This compound | C₁₀H₉FO | 164.18 | Solid | 70-85 | 58-60 |
Spectroscopic Data for this compound:
| Type | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ: 7.20-7.10 (m, 2H), 6.95 (t, J = 8.8 Hz, 1H), 3.60 (s, 2H), 3.10 (t, J = 6.4 Hz, 2H), 2.65 (t, J = 6.4 Hz, 2H). |
| ¹³C NMR | (CDCl₃, 100 MHz) δ: 207.5, 160.5 (d, J = 245.0 Hz), 145.0 (d, J = 4.0 Hz), 128.0 (d, J = 8.0 Hz), 125.0 (d, J = 2.0 Hz), 120.0 (d, J = 15.0 Hz), 115.0 (d, J = 22.0 Hz), 45.0, 38.0, 28.0. |
| IR (KBr) | ν (cm⁻¹): 2925, 1715 (C=O), 1610, 1480, 1240, 810. |
| MS (EI) | m/z (%): 164 (M⁺, 100), 136 (45), 108 (30). |
Logical Relationship Diagram
Caption: Logical progression of the synthesis and characterization.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and scalable, making it suitable for both academic research and industrial drug development settings. The availability of this protocol should facilitate the exploration of novel this compound derivatives as potential therapeutic agents.
Application Notes and Protocols for the Characterization of 8-Fluoro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 8-Fluoro-2-tetralone, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in establishing robust analytical procedures for identity, purity, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and separating it from potential impurities. A reverse-phase method is typically employed for this non-polar compound.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is effective. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water. The ratio can be optimized to achieve the best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the tetralone ring system.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
| Parameter | Value |
| Compound | This compound |
| CAS Number | 127169-82-8 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Purity (Typical) | >98% |
Workflow for HPLC Analysis
Application Note & Protocol: Analysis of 8-Fluoro-2-tetralone by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed proposed methods for the quantitative analysis of 8-Fluoro-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established analytical principles for similar fluorinated and ketonic compounds and are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for the routine analysis and stability testing of this compound. Such methods are widely used for the analysis of pharmaceutical compounds.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 40 |
| 10 | 90 |
| 12 | 90 |
| 12.1 | 40 |
| 15 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (40% Acetonitrile in 0.1% Formic acid in Water) to the desired concentrations for calibration.
-
For drug products, an extraction with a suitable solvent followed by dilution into the mobile phase may be necessary.
4. Method Validation Parameters (Illustrative): The following table summarizes typical quantitative data that should be established during method validation according to ICH guidelines.[1]
| Parameter | Expected Value |
| Retention Time (RT) | ~ 6-8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information. For this compound, GC-MS can be used for identification, purity assessment, and quantification of volatile impurities.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole) is required.
-
An autosampler is recommended for reproducibility.
2. GC Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (e.g., m/z 40-400) for identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Solvent Delay: 3 minutes.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
5. Quantitative Data (Illustrative): The following table presents expected parameters for a validated GC-MS method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 10-12 min |
| Characteristic Ions (m/z) | To be determined from the mass spectrum |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Stability-Indicating Method Considerations
For use in stability studies, the developed HPLC method should be validated for its ability to separate this compound from its potential degradation products.[2][3] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. The analytical method should then demonstrate resolution between the parent peak and any degradation product peaks. Peak purity analysis using a PDA detector is essential to ensure the specificity of the method.[1]
References
Application Notes and Protocols: Derivatization of 8-Fluoro-2-tetralone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-2-tetralone is a valuable scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of biologically active compounds. Its fluorinated tetralin core is a feature of molecules targeting the central nervous system (CNS), including ligands for serotonin and dopamine receptors. The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting derivatives. This document provides detailed protocols for the derivatization of this compound, primarily through reductive amination, and outlines methodologies for their subsequent biological screening.
Derivatization Strategies: Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of amine derivatives from ketones. This one-pot reaction involves the formation of an imine or enamine intermediate from this compound and a primary or secondary amine, followed by in situ reduction to the corresponding 2-aminotetralin derivative. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for the iminium ion over the ketone starting material.[1][2][3]
General Workflow for Derivatization and Screening
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of this compound
This protocol describes a general method for the synthesis of N-substituted-8-fluoro-2-aminotetralin derivatives.
Materials:
-
This compound
-
Primary or secondary amine of choice (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Acetic acid (optional, as a catalyst for less reactive amines)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM or DCE, add the desired primary or secondary amine (1.2 equivalents).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine/enamine formation. For less reactive amines, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-8-fluoro-2-aminotetralin.
Data Presentation: Biological Activity of Fluorinated 2-Aminotetralin Derivatives
The following tables summarize the binding affinities of representative fluorinated 2-aminotetralin derivatives for key CNS receptors. This data is crucial for establishing structure-activity relationships (SAR) and selecting promising candidates for further development.
Table 1: Binding Affinities of 2-(4-Fluoro-3-hydroxyphenyl)ethylamine Derivatives at Dopamine Receptors [4]
| Compound | R¹ | R² | D₁ Receptor Affinity (Kᵢ, nM) | D₂ Receptor Affinity (Kᵢ, nM) |
| 1 | H | H | 2400 | 380 |
| 2 | CH₃ | CH₃ | 3500 | 250 |
| 3 | C₂H₅ | C₂H₅ | 4800 | 120 |
| 4 | n-C₃H₇ | n-C₃H₇ | 6500 | 60 |
| 5 | H | CH₂CH₂Ph | 7800 | 35 |
Table 2: Binding Affinities of Resolved N,N-dialkylated 2-amino-8-hydroxytetralins at 5-HT₁ₐ Receptors [5]
| Compound | Enantiomer | N-Alkyl Groups | 5-HT₁ₐ Receptor Affinity (IC₅₀, nM) |
| 6 | (R) | N,N-dimethyl | 120 |
| 7 | (S) | N,N-dimethyl | 850 |
| 8 | (R) | N,N-diethyl | 35 |
| 9 | (S) | N,N-diethyl | 450 |
| 10 | (R) | N,N-dipropyl | 1.5 |
| 11 | (S) | N,N-dipropyl | 150 |
| 12 | (R) | N,N-dibutyl | 25 |
| 13 | (S) | N,N-dibutyl | 380 |
Biological Screening Protocols
Protocol 2: Radioligand Binding Assay for 5-HT₁ₐ Receptor
This protocol is used to determine the affinity of the synthesized compounds for the serotonin 1A (5-HT₁ₐ) receptor.
Materials:
-
Rat brain tissue homogenate (hippocampus or cortex)
-
[³H]8-OH-DPAT (radioligand)
-
Synthesized test compounds
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA)
-
Non-specific binding control (e.g., 10 µM 5-HT)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the incubation buffer.
-
In a 96-well plate, add the incubation buffer, [³H]8-OH-DPAT (to a final concentration of ~1 nM), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the rat brain homogenate to initiate the binding reaction.
-
Incubate the plate at 25°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold incubation buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each compound by non-linear regression analysis.
Signaling Pathways
Derivatives of 2-aminotetralin often exert their biological effects by modulating the signaling of G-protein coupled receptors (GPCRs) such as the 5-HT₁ₐ and dopamine D₂ receptors.
5-HT₁ₐ Receptor Signaling Pathway
Activation of the 5-HT₁ₐ receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][7][8][9] This can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately causing neuronal hyperpolarization and reduced neuronal firing.[6][8]
Dopamine D₂ Receptor Signaling Pathway
The dopamine D₂ receptor is also a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[10][11] D₂ receptor signaling can also involve β-arrestin-dependent pathways, which are independent of G-protein signaling and can modulate different downstream effectors.[10]
Conclusion
The derivatization of this compound provides a rich source of novel compounds for biological screening, particularly in the area of CNS drug discovery. The protocols and data presented herein offer a foundational framework for the synthesis and evaluation of these promising molecules. By systematically exploring the chemical space around this privileged scaffold, researchers can uncover new ligands with improved potency, selectivity, and therapeutic potential.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 8-Fluoro-2-tetralone in Fluorine Chemistry Research
A paucity of specific research on 8-Fluoro-2-tetralone currently exists in publicly accessible scientific literature. While the compound, identified by its CAS number 127169-82-8, is commercially available, detailed experimental protocols, quantitative data, and its application in specific research contexts such as medicinal chemistry or materials science are not well-documented. Searches for its synthesis, reactions, and biological activities have yielded limited to no specific results for this particular isomer.
In contrast, related isomers such as 6-fluoro-2-tetralone and 7-fluoro-2-tetralone, as well as the broader class of tetralone derivatives, are more extensively studied and reported. These compounds serve as important intermediates in the synthesis of various bioactive molecules.
Given the lack of specific data for this compound, this document will, as an illustrative example, provide detailed application notes and protocols for a closely related and well-documented compound: 6-Fluoro-2-tetralone . This will serve as a practical guide for researchers, scientists, and drug development professionals interested in the utility of fluorinated tetralones, demonstrating the expected level of detail and data presentation.
Illustrative Example: 6-Fluoro-2-tetralone
6-Fluoro-2-tetralone is a key building block in the synthesis of various pharmaceutical compounds, particularly noted for its role in the development of anti-inflammatory and analgesic drugs. Its fluorinated aromatic ring often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.
Application: Synthesis of α-Aryl-α-fluoro-tetralone Derivatives as Potential Antiproliferative Agents
One notable application of fluorinated tetralones is in the synthesis of α-fluoro-α-aryl-tetralones, which have been investigated for their antiproliferative effects against cancer cell lines. The introduction of both a fluorine atom and an aryl group at the α-position of the tetralone scaffold can lead to compounds with significant biological activity.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of representative α-aryl-α-fluoro-6-fluoro-2-tetralone derivatives.
| Entry | Bromoarene | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-fluoro-2-(p-tolyl)-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | 78 |
| 2 | 1-Bromo-4-methoxybenzene | 2-fluoro-2-(4-methoxyphenyl)-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | 82 |
| 3 | 1-Bromo-4-chlorobenzene | 2-(4-chlorophenyl)-2,6-difluoro-3,4-dihydronaphthalen-1(2H)-one | 75 |
Experimental Protocols
Protocol 1: Synthesis of α-Fluoro-6-fluoro-2-tetralone
This protocol describes the direct fluorination of 6-fluoro-2-tetralone using an electrophilic fluorinating agent.
-
Materials:
-
6-Fluoro-2-tetralone
-
Selectfluor™
-
Polyethylene glycol (PEG-400)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 6-fluoro-2-tetralone (1.0 mmol) in PEG-400 (5 mL), add Selectfluor™ (1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford α-fluoro-6-fluoro-2-tetralone.
-
Protocol 2: Palladium-Catalyzed α-Arylation of α-Fluoro-6-fluoro-2-tetralone
This protocol details the synthesis of α-aryl-α-fluoro-6-fluoro-2-tetralone derivatives via a palladium-catalyzed cross-coupling reaction.
-
Materials:
-
α-Fluoro-6-fluoro-2-tetralone
-
Substituted bromoarene (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add α-fluoro-6-fluoro-2-tetralone (0.5 mmol), the corresponding bromoarene (0.6 mmol), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).
-
Add anhydrous toluene (5 mL) followed by sodium tert-butoxide (0.75 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired α-aryl-α-fluoro-6-fluoro-2-tetralone derivative.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of α-aryl-α-fluoro-tetralone derivatives.
Caption: Synthetic workflow for α-aryl-α-fluoro-6-fluoro-2-tetralone derivatives.
This illustrative example on 6-fluoro-2-tetralone provides the kind of detailed information that is currently unavailable for this compound. Researchers interested in the chemistry of fluorinated tetralones are encouraged to consult the broader literature on related isomers and tetralone chemistry for foundational knowledge and experimental guidance. Should significant research on this compound be published in the future, these application notes will be updated accordingly.
Scale-Up Synthesis of 8-Fluoro-2-tetralone for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 8-Fluoro-2-tetralone, a valuable intermediate in pharmaceutical research and development. The described synthetic route is designed for preclinical scale-up, focusing on efficiency, reproducibility, and the generation of high-purity material.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The tetralone scaffold is a common motif in medicinal chemistry, and the introduction of a fluorine atom at the 8-position can significantly influence the pharmacological properties of the final compounds, such as metabolic stability and binding affinity. This protocol outlines a robust two-step synthesis commencing with the Arndt-Eistert homologation of 2-fluorophenylacetic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target compound.
Data Presentation
The following tables summarize the quantitative data for the scalable synthesis of this compound.
| Step 1: Arndt-Eistert Homologation of 2-Fluorophenylacetic Acid | |
| Reactant | 2-Fluorophenylacetic Acid |
| Reagents | 1. Oxalyl chloride2. (Trimethylsilyl)diazomethane3. Silver benzoate |
| Solvent | 1. Dichloromethane (DCM)2. Acetonitrile/Tetrahydrofuran (ACN/THF)3. Dioxane/Water |
| Reaction Time | 1. 2 hours2. 12 hours3. 4 hours |
| Reaction Temperature | 1. Room Temperature2. 0 °C to Room Temperature3. 80 °C |
| Product | 3-(2-Fluorophenyl)propanoic Acid |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| Purification Method | Aqueous work-up and extraction |
| Step 2: Intramolecular Friedel-Crafts Acylation | |
| Reactant | 3-(2-Fluorophenyl)propanoic Acid |
| Reagent | Polyphosphoric Acid (PPA) |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 80-90 °C |
| Product | This compound |
| Yield | 75-85% |
| Purity (by HPLC) | >99% |
| Purification Method | Flash Column Chromatography |
Experimental Protocols
Step 1: Synthesis of 3-(2-Fluorophenyl)propanoic Acid via Arndt-Eistert Homologation
This procedure utilizes the safer (trimethylsilyl)diazomethane for the homologation of 2-fluorophenylacetic acid.
Materials:
-
2-Fluorophenylacetic acid
-
Oxalyl chloride
-
(Trimethylsilyl)diazomethane (2.0 M solution in hexanes)
-
Silver benzoate
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dioxane
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-fluorophenylacetic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at room temperature. Stir the reaction mixture for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Diazoketone Formation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. To the resulting crude acid chloride, add a 1:1 mixture of anhydrous ACN and THF. Cool the solution to 0 °C in an ice bath. Slowly add (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wolff Rearrangement: To the solution of the crude diazoketone, add a mixture of dioxane and water (4:1). Add silver benzoate (0.1 eq) as a catalyst. Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-(2-fluorophenyl)propanoic acid as a crude product, which is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol employs polyphosphoric acid (PPA) for the efficient cyclization of the carboxylic acid precursor.
Materials:
-
3-(2-Fluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (10x the weight of the carboxylic acid). Heat the PPA to 80-90 °C with stirring.
-
Cyclization: Slowly add 3-(2-fluorophenyl)propanoic acid (1.0 eq) to the hot PPA. The reaction is exothermic. Maintain the temperature between 80-90 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Flash Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: 8-Fluoro-2-tetralone Synthesis
Welcome to the technical support center for the synthesis of 8-Fluoro-2-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route to this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(2-Fluorophenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the fluorinated benzene ring, facilitated by a Lewis acid or a strong protic acid.
Q2: Why is the yield of my this compound synthesis lower than expected?
A2: Low yields in the synthesis of this compound can be attributed to several factors. The fluorine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution, making the intramolecular Friedel-Crafts cyclization more challenging.[1] Other common issues include suboptimal reaction conditions, inactive catalysts, or the presence of impurities. A detailed troubleshooting guide is provided below to address these specific issues.
Q3: What are the common byproducts in the synthesis of this compound?
A3: Common byproducts can include unreacted starting material (3-(2-Fluorophenyl)propanoic acid), polymeric materials resulting from intermolecular reactions, and potentially regioisomers depending on the reaction conditions, although the cyclization to form the 2-tetralone is generally favored. Incomplete conversion of the carboxylic acid to the acyl chloride, if this intermediate is used, can also lead to impurities.
Q4: How can I purify the crude this compound?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly employed. Distillation under reduced pressure is another potential method for purification.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via intramolecular Friedel-Crafts acylation.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Conversion to Product | 1. Deactivated Aromatic Ring: The electron-withdrawing fluorine atom makes the ring less nucleophilic.[1] 2. Inactive Catalyst: The Lewis acid (e.g., AlCl₃, FeCl₃) may be hydrolyzed by moisture. 3. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. 4. Low Reaction Temperature: The activation energy for the cyclization may not be reached. | 1. Use a stronger Lewis acid or a higher reaction temperature. Polyphosphoric acid (PPA) or Eaton's reagent can be effective alternatives. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid. 3. Use a stoichiometric amount of the Lewis acid (at least 1.1 equivalents). 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. |
| Formation of Polymeric Byproducts | 1. Intermolecular Reactions: High concentrations of the starting material can favor intermolecular acylation over the desired intramolecular cyclization. 2. Excessively High Temperature: High temperatures can lead to decomposition and polymerization. | 1. Employ high dilution conditions by adding the substrate slowly to the reaction mixture. 2. Carefully control the reaction temperature and avoid localized overheating. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The presence of acidic residues and aluminum salts can lead to emulsion formation during aqueous extraction. 2. Co-elution of Impurities: Non-polar impurities may co-elute with the product during column chromatography. | 1. After quenching the reaction with ice/HCl, ensure the aqueous layer is sufficiently acidic to dissolve all aluminum salts. Multiple extractions with a suitable organic solvent may be necessary. 2. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation. |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Fluorophenyl)propanoic Acid
This protocol describes the synthesis of the precursor required for the intramolecular Friedel-Crafts cyclization.
Materials:
-
2-Fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
A mixture of 2-fluorobenzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated to reflux. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into a solution of sodium hydroxide.
-
The aqueous solution is washed with diethyl ether to remove any unreacted aldehyde.
-
The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of the crude product.
-
The crude 3-(2-fluorophenyl)propenoic acid is filtered, washed with cold water, and dried.
-
The unsaturated acid is then reduced to 3-(2-fluorophenyl)propanoic acid. A common method is catalytic hydrogenation using Pd/C in a suitable solvent like ethanol.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired product.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
Method A: Using Polyphosphoric Acid (PPA)
Materials:
-
3-(2-Fluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
3-(2-Fluorophenyl)propanoic acid is added to polyphosphoric acid with mechanical stirring.
-
The mixture is heated, for example, to 80-100 °C, for a specified time, while monitoring the reaction by TLC.
-
The hot mixture is then carefully poured onto crushed ice with vigorous stirring.
-
The resulting mixture is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude this compound.
-
The crude product is purified by column chromatography on silica gel.
Method B: Using Oxalyl Chloride and a Lewis Acid (e.g., AlCl₃)
Materials:
-
3-(2-Fluorophenyl)propanoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Ice-cold dilute hydrochloric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-(2-fluorophenyl)propanoic acid in anhydrous DCM, a catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride at 0 °C.
-
The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The solvent and excess oxalyl chloride are removed under reduced pressure.
-
The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.
-
Anhydrous AlCl₃ is added portion-wise, and the reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.
Data Presentation
Table 1: Comparison of Lewis Acids for Intramolecular Friedel-Crafts Cyclization
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 3 | Moderate to Good |
| FeCl₃ | Dichloromethane | rt | 5 | Moderate |
| Polyphosphoric acid | neat | 80-100 | 2 | Good to Excellent |
| Eaton's Reagent | neat | rt | 1 | Good to Excellent |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Side reactions in the synthesis of 8-Fluoro-2-tetralone and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2-tetralone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound involves a multi-step process. This typically begins with the Friedel-Crafts acylation of a suitable fluorinated aromatic compound, followed by a reduction of the resulting ketone, and subsequent intramolecular cyclization to form the tetralone ring structure.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions are dependent on the specific synthetic step. During the initial Friedel-Crafts acylation, common side reactions include the formation of regioisomers and polyacylation. In the subsequent cyclization step, incomplete cyclization or the formation of polymeric byproducts can occur.
Q3: How can I minimize the formation of regioisomers during the Friedel-Crafts acylation step?
A3: The formation of regioisomers is a common challenge in Friedel-Crafts acylation. To favor the desired isomer, it is crucial to control the reaction temperature and the choice of Lewis acid catalyst. Running the reaction at lower temperatures can increase selectivity. Additionally, the use of milder Lewis acids can sometimes provide better control over the regioselectivity of the reaction.
Q4: What should I do if I observe a low yield of the desired this compound product?
A4: Low yields can be attributed to several factors, including incomplete reactions, the formation of side products, or loss of product during purification. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents can also improve yield. Careful purification, for instance by column chromatography, is essential to minimize product loss.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of acylated intermediate | - Inactive Lewis acid catalyst- Insufficient reaction time or temperature- Formation of multiple acylation products (polyacylation) | - Use a freshly opened or purified Lewis acid (e.g., AlCl₃).- Monitor the reaction by TLC or GC and adjust time/temperature accordingly.- Use a stoichiometric amount of the acylating agent relative to the aromatic substrate. |
| Formation of undesired regioisomers | - High reaction temperature- Highly reactive Lewis acid | - Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).- Consider using a milder Lewis acid catalyst. |
| Incomplete cyclization to form the tetralone ring | - Insufficient strength of the cyclizing agent- Steric hindrance | - Use a stronger acid catalyst for cyclization (e.g., polyphosphoric acid).- Increase the reaction temperature and/or reaction time. |
| Product is contaminated with starting material | - Incomplete reaction | - Increase the reaction time or temperature.- Ensure the correct stoichiometry of reactants. |
| Difficulty in purifying the final product | - Presence of closely related side products- Oily or non-crystalline product | - Employ high-performance liquid chromatography (HPLC) for purification.- Attempt to form a crystalline derivative for easier purification. |
Experimental Protocols
Illustrative Synthesis of this compound
Step 1: Friedel-Crafts Acylation of 2-Fluorotoluene
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
Stir the mixture for 15 minutes.
-
Add 2-fluorotoluene (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the acylated product.
Step 2: Reduction of the Ketone
-
Dissolve the product from Step 1 in ethanol.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with acetone and then add water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Intramolecular Cyclization
-
Add the product from Step 2 to polyphosphoric acid.
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound highlighting potential side products.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Recrystallization techniques for obtaining pure 8-Fluoro-2-tetralone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-Fluoro-2-tetralone via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Failure to Dissolve | - Inappropriate solvent choice (compound is insoluble).- Insufficient solvent volume. | - Select a more appropriate solvent or solvent system (see Table 1). A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. For a ketone like this compound, solvents like acetone or ethyl acetate could be effective.[1]- Gradually add more solvent in small increments while heating and stirring until the solid dissolves. |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.- The compound is too soluble in the chosen solvent. | - Return the mixture to the heat source and add a small amount of a "good" solvent (one in which the compound is highly soluble) to dissolve the oil, then cool slowly.- Try a lower boiling point solvent.- Consider pre-purification by another method (e.g., column chromatography) to remove significant impurities. |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The solution is too pure, lacking nucleation sites.- The cooling process is too slow, preventing nucleation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[2]- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.[2]- Cool the solution in an ice bath to induce crystallization.[2] |
| Rapid, Amorphous Precipitation | - The solution is too concentrated.- The cooling process is too fast. | - Reheat the solution and add a small amount of additional solvent to decrease saturation.- Allow the solution to cool more slowly at room temperature before transferring to an ice bath. Insulating the flask can help slow the cooling rate. |
| Low Yield of Pure Crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Reduce the initial volume of solvent used. Before discarding the mother liquor, cool it further to see if more crystals form.[3]- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this to the filter to collect any remaining crystals. |
| Poor Purity of Final Product | - Impurities were co-precipitated during rapid crystallization.- The chosen solvent did not effectively differentiate between the product and impurities (i.e., impurities have similar solubility profiles). | - Ensure the crystallization process is slow to allow for selective crystal lattice formation.- Perform a second recrystallization with the purified crystals.- Try a different solvent or solvent system where the impurity has a higher solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for the recrystallization of this compound?
Q2: My this compound appears as a white powder. What should I expect the pure crystals to look like?
A2: Suppliers describe this compound as a white powder.[5] Pure, recrystallized compounds typically form well-defined crystals, which may appear as needles, plates, or prisms. The color should remain white or become colorless.
Q3: How can I avoid losing a significant portion of my product during recrystallization?
A3: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Cooling the filtrate (mother liquor) in an ice bath after the initial crystal collection can often yield a second crop of crystals.
Q4: What should I do if my compound forms an oil instead of crystals?
A4: "Oiling out" can occur if the compound's melting point is low or if there are significant impurities. Try reheating the solution and adding a bit more of the "good" solvent to further dilute the mixture before attempting to cool it again, perhaps more slowly.
Q5: The purity of my this compound did not improve after recrystallization. What went wrong?
A5: This could be due to several factors. The chosen solvent may not be suitable for separating the specific impurities present. Alternatively, if crystallization occurred too rapidly, impurities may have become trapped within the crystal lattice.[3] Consider trying a different solvent system or ensuring a slower cooling rate.
Experimental Protocols & Data
Table 1: Potential Solvent Systems for Recrystallization
The following table presents potential single and binary solvent systems for the recrystallization of this compound, based on general principles for compounds with similar functional groups.
| Solvent System | "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Rationale & Comments |
| System 1 | Acetone | Hexane/Heptane | Acetone is a good solvent for many ketones.[1] Hexane or heptane acts as an anti-solvent. This is a common and effective combination.[1] |
| System 2 | Ethyl Acetate | Hexane/Heptane | Similar to System 1, ethyl acetate is a moderately polar solvent that can be a good choice for ketones.[4] |
| System 3 | Methanol | Water | A polar protic solvent and a polar anti-solvent. This can be effective if the impurities are non-polar.[4] |
| System 4 | Dichloromethane (DCM) | Hexane/Heptane | DCM is a good solvent for a wide range of organic compounds. Use with caution due to its volatility. |
| System 5 | Toluene | Hexane/Heptane | Toluene can be effective for aromatic compounds, and often yields good crystals. |
| System 6 | Isopropanol | Water | An alternative alcohol/water system that can sometimes provide different selectivity compared to methanol/water. |
General Recrystallization Protocol (Two-Solvent System)
-
Solvent Selection: Choose a "good" solvent in which this compound is soluble when hot but less soluble when cold, and a "poor" solvent in which it is insoluble or sparingly soluble even when hot. The two solvents must be miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few more drops of the "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Recrystallization Workflow
Caption: Workflow for the two-solvent recrystallization of this compound.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting common recrystallization problems.
References
Troubleshooting common issues in 8-Fluoro-2-tetralone reactions
Welcome to the technical support center for 8-Fluoro-2-tetralone reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimentation. Below, you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: this compound should be stored in a dry, sealed container. For long-term storage, refrigeration and an inert atmosphere are recommended to prevent degradation.
Q2: What are the primary safety precautions when handling this compound?
A2: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation, ingestion, and contact with skin and eyes.[1]
Q3: How does the fluorine substituent affect the reactivity of the ketone in this compound?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carbonyl group. This can make the carbonyl carbon more electrophilic, potentially increasing the rate of nucleophilic attack. However, it can also affect the acidity of the alpha-protons, which is a key factor in reactions like aldol condensations. The fluorine substituent can also impact the stability of intermediates and the overall reaction pathway.[2][3][4]
Troubleshooting Guide: Common Reactions
This guide addresses common issues encountered in typical reactions involving this compound, such as reductive amination, Wittig reactions, and aldol condensations.
Reductive Amination
Issue: Low yield of the desired amine product.
Question: I am performing a reductive amination with this compound and a primary amine, but my yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in reductive aminations are often due to incomplete imine formation, side reactions, or ineffective reduction. The electron-withdrawing fluorine may impact imine formation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incomplete Imine Formation | Add a catalytic amount of a mild acid (e.g., acetic acid).[3][5] | Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.[5] |
| Pre-form the imine by stirring the tetralone and amine together for 1-2 hours before adding the reducing agent.[1] | This ensures the intermediate imine is present in a higher concentration before the reduction step. | |
| Ineffective Reduction | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN).[3][5] | These reagents are more selective for imines over ketones and are less likely to reduce the starting tetralone.[5] |
| Ensure anhydrous conditions, as moisture can decompose the reducing agent and hydrolyze the imine.[1] | Water can compete with the imine for the reducing agent. | |
| Side Reactions | Use a slight excess of the more valuable reactant (amine or tetralone) to drive the reaction to completion.[1] | Le Chatelier's principle. |
| Control the temperature; start the reaction at a lower temperature (0 °C) and slowly warm to room temperature. | This can help to minimize the formation of byproducts. |
Experimental Protocol: Reductive Amination of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6][7][8][9]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Wittig Reaction
Issue: Low yield of the desired alkene and formation of triphenylphosphine oxide byproduct.
Question: I am attempting a Wittig reaction with this compound to synthesize an alkene, but I am getting a low yield and have difficulty removing the triphenylphosphine oxide byproduct. What can I do?
Answer: Low yields in Wittig reactions can be due to an unstable ylide, steric hindrance, or difficult purification. The choice of base and reaction conditions is critical.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Rationale |
| Ylide Instability/Decomposition | Generate the ylide in situ at low temperature (e.g., -78 °C to 0 °C) before adding the tetralone.[10] | Phosphorus ylides can be unstable at higher temperatures. |
| Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to deprotonate the phosphonium salt.[11] | A strong base is required to fully generate the ylide. | |
| Low Reactivity of Ketone | Use a more reactive, unstabilized ylide if possible. | Unstabilized ylides are more nucleophilic and react more readily with ketones. |
| Run the reaction at a slightly elevated temperature after the initial addition, but monitor for side reactions. | Increased temperature can overcome the activation energy barrier. | |
| Difficult Purification | After the reaction, oxidize any remaining triphenylphosphine to the oxide with an oxidizing agent (e.g., H₂O₂), then perform an acidic wash to remove the oxide. | Triphenylphosphine oxide is more soluble in acidic water. |
| Use a Horner-Wadsworth-Emmons (HWE) reaction as an alternative. | The phosphate byproduct of the HWE reaction is water-soluble and easily removed during workup. |
Experimental Protocol: Wittig Reaction with this compound
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a strong base such as n-butyllithium (1.1 eq) dropwise. The solution should develop a characteristic color (often deep red or orange), indicating ylide formation.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for another 30 minutes.
-
Re-cool the mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the tetralone.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to separate the alkene from triphenylphosphine oxide.
Logical Relationship in Wittig Reaction Troubleshooting
Caption: Decision process for troubleshooting the Wittig reaction.
Aldol Condensation
Issue: Formation of multiple products or low yield of the desired condensed product.
Question: I am trying to perform a base-catalyzed self-aldol condensation with this compound, but I am getting a complex mixture of products. How can I favor the formation of the desired α,β-unsaturated ketone?
Answer: Aldol reactions can be complex, with potential for multiple products and reversibility. Controlling the reaction conditions is key to obtaining the desired condensation product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Rationale |
| Aldol Addition Product is Stable | Heat the reaction mixture after the initial aldol addition.[12][13] | The elimination of water (condensation) is often favored at higher temperatures.[12] |
| Retro-Aldol Reaction | Use a strong, non-nucleophilic base (e.g., LDA) to irreversibly form the enolate, then add the electrophile (another molecule of the tetralone). | This separates the enolate formation and addition steps, reducing the reversibility of the reaction. |
| Multiple Enolates Possible | Use thermodynamic or kinetic control conditions to favor the formation of a single enolate. | For kinetic control, use a strong, bulky base (like LDA) at low temperature. For thermodynamic control, use a weaker base (like NaOEt) at a higher temperature. |
| Crossed-Aldol Side Reactions (if applicable) | If reacting with another carbonyl compound, choose a partner that cannot enolize (e.g., benzaldehyde, formaldehyde).[14] | This prevents self-condensation of the reaction partner. |
Experimental Protocol: Aldol Condensation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or THF.
-
Add an aqueous solution of a base, such as 10% sodium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 1-2 hours to facilitate the initial aldol addition.
-
Gently heat the reaction mixture to 50-60 °C and stir for an additional 2-4 hours to promote dehydration to the α,β-unsaturated ketone.
-
Monitor the reaction by TLC. The condensation product should be less polar than the starting material and the aldol addition intermediate.
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.
Reaction Pathway for Aldol Condensation
Caption: Steps in the base-catalyzed aldol condensation.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Aldol Condensation Reaction [sigmaaldrich.com]
- 14. Aldol reaction - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for 8-Fluoro-2-tetralone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2-tetralone. The information is structured to address specific experimental challenges and provide practical solutions for reaction optimization.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the intramolecular Friedel-Crafts cyclization of 3-(2-fluorophenyl)propanoic acid or its derivatives.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the nature of the starting materials. The fluorine atom on the aromatic ring is deactivating, making the intramolecular Friedel-Crafts cyclization more challenging than for an unsubstituted ring.
Here are key areas to investigate for yield improvement:
-
Choice of Cyclizing Agent: The direct cyclization of 3-(2-fluorophenyl)propanoic acid using polyphosphoric acid (PPA) or Eaton's reagent can be sluggish. Converting the carboxylic acid to the more reactive acid chloride is often more effective.
-
Lewis Acid Catalyst: For the cyclization of the acid chloride, a strong Lewis acid is required. Aluminum chloride (AlCl₃) is commonly used, but other options like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) can sometimes offer better results. Ensure the Lewis acid is fresh and anhydrous, as moisture will deactivate it.
-
Reaction Temperature: Inadequate heating can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition. It is crucial to carefully control the temperature. A stepwise increase in temperature can be beneficial, starting at a lower temperature and gradually warming the reaction mixture.
-
Solvent: The choice of solvent is critical. For cyclizations using AlCl₃, common solvents include dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). The solvent must be anhydrous.
-
Purity of Starting Material: Ensure the 3-(2-fluorophenyl)propanoic acid or its acid chloride is of high purity. Impurities can interfere with the catalyst and lead to the formation of side products.
Question: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the cyclization?
Answer: The formation of regioisomers is a potential issue in the Friedel-Crafts cyclization of substituted phenyl derivatives. In the case of 3-(2-fluorophenyl)propanoic acid, the fluorine atom is an ortho, para-director. However, the primary site of cyclization to form the desired this compound is sterically accessible. The formation of an alternative isomer would be less likely but could be influenced by the reaction conditions.
To enhance the regioselectivity for this compound:
-
Steric Hindrance: The reaction generally favors cyclization at the less sterically hindered position, which in this case leads to the desired product.
-
Catalyst Choice: The size and nature of the Lewis acid can influence regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃ vs. SnCl₄) might favor the formation of the desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction, favoring the thermodynamically more stable product.
Question: My reaction appears to have stalled and is not proceeding to completion. What steps can I take?
Answer: A stalled reaction is a common problem, especially with a deactivated substrate.
-
Catalyst Deactivation: The most common cause is the deactivation of the Lewis acid catalyst by moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.
-
Insufficient Catalyst: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because the product ketone can complex with the catalyst. If the reaction has stalled, adding an additional portion of the catalyst may help it proceed to completion.
-
Reaction Time: The cyclization of this deactivated substrate may require longer reaction times than for activated systems. Monitor the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS) to determine if it is slowly progressing.
Question: I am having difficulty purifying the final product. What purification strategies are recommended?
Answer: The purification of this compound can be challenging due to the presence of starting material, isomers, and other byproducts.
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to quench the catalyst and remove inorganic salts.
-
Extraction: The product should be extracted into a suitable organic solvent.
-
Chromatography: Column chromatography is typically the most effective method for purifying the final product. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoic acid or its corresponding acid chloride. The acid chloride is generally more reactive and often leads to higher yields.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Friedel-Crafts reactions involve corrosive and moisture-sensitive reagents.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Lewis acids like aluminum chloride react violently with water. Handle them with care in a dry environment.
-
The reaction can be exothermic, so it is important to control the rate of addition of reagents and have a cooling bath readily available.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the reaction progress and can help identify the formation of byproducts.
Q4: Can I use a Brønsted acid instead of a Lewis acid for the cyclization?
A4: Strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can be used for the intramolecular cyclization of the carboxylic acid directly. However, for deactivated substrates like 3-(2-fluorophenyl)propanoic acid, these reactions may require harsh conditions and can lead to lower yields compared to the Lewis acid-catalyzed cyclization of the acid chloride.
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular Friedel-Crafts Cyclization
| Starting Material | Cyclizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 3-(2-fluorophenyl)propanoic acid | Polyphosphoric Acid (PPA) | - | 100-120 | 4-6 | Moderate |
| 3-(2-fluorophenyl)propionyl chloride | Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 0 to reflux | 2-4 | Good to High |
| 3-(2-fluorophenyl)propionyl chloride | Tin(IV) Chloride (SnCl₄) | Dichloromethane (DCM) | 0 to reflux | 3-5 | Good |
Note: Yields are indicative and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-fluorophenyl)propionyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-fluorophenyl)propanoic acid.
-
Slowly add thionyl chloride (SOCl₂) (1.5 to 2.0 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting 3-(2-fluorophenyl)propionyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
-
Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.3 equivalents) to the flask and suspend it in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 3-(2-fluorophenyl)propionyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench it by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of 8-Fluoro-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Fluoro-2-tetralone. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often proceeding via an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic or phenylbutyric acid, can lead to several types of impurities. These include:
-
Unreacted Starting Materials: Incomplete cyclization can result in the presence of the precursor acid.
-
Positional Isomers: Depending on the directing effects of the fluorine substituent and the reaction conditions, alternative cyclization products (e.g., 6-Fluoro-2-tetralone) may form.
-
Poly-acylated Products: Although less common in intramolecular reactions, under harsh conditions, intermolecular reactions could lead to higher molecular weight byproducts.
-
Dehalogenated Products: In some instances, loss of the fluorine atom can occur, leading to the formation of 2-tetralone.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as leftover reagents, can contaminate the final product.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent system is identified. It is a cost-effective method for obtaining high-purity material on a larger scale.
-
Flash Column Chromatography: A versatile technique for separating the desired product from impurities with different polarities. It is particularly useful for removing positional isomers and other byproducts with close Rf values to the product.
-
Vacuum Distillation: This method can be effective if the impurities have significantly different boiling points from this compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent. The concentration of the compound is too low. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Try a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly.- Concentrate the solution by evaporating some of the solvent before cooling. |
| Oiling out instead of crystallization. | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated and cooled too quickly. Impurities are preventing crystal lattice formation. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly. Seeding with a pure crystal can also help.- Perform a preliminary purification step (e.g., charcoal treatment or a quick filtration through a silica plug) to remove gross impurities. |
| Colored impurities persist in the crystals. | The impurity co-crystallizes with the product. The impurity is strongly adsorbed to the crystal surface. | - Treat the hot solution with a small amount of activated charcoal before filtration. Be aware that this may reduce the overall yield.- A second recrystallization from a different solvent system may be necessary. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. The crystals were washed with a solvent in which they are too soluble. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.- Use the minimum amount of hot solvent required to fully dissolve the compound.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from an impurity. | The chosen eluent system does not provide adequate resolution. The column is overloaded. The column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the this compound and a clear separation from the impurity spot.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. Dry loading the sample can sometimes improve resolution. |
| The product elutes too quickly (high Rf). | The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The product elutes too slowly or not at all (low Rf). | The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution may be necessary. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase (silica gel is slightly acidic). The sample is not fully dissolved in the loading solvent. | - Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), although this is less common for ketones.- Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water or hexane and ethyl acetate is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at its boiling point for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Eluent Selection: Using TLC, determine a suitable eluent system. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin eluting with the chosen solvent system. If separation is difficult, a shallow gradient of increasing polarity can be employed (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 15%).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Crude this compound Sample
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 98 | 75 | Effective for removing polar impurities. |
| Flash Chromatography (Hexane/Ethyl Acetate) | 85 | >99 | 85 | Excellent for separating positional isomers. |
| Vacuum Distillation | 85 | 95 | 60 | Dependent on the volatility of impurities. |
Note: The data presented in this table is illustrative and will vary depending on the specific impurities present in the crude sample.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: A decision tree for selecting a purification method for this compound.
Column chromatography protocol for 8-Fluoro-2-tetralone purification
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 8-Fluoro-2-tetralone using column chromatography. It is intended for researchers, scientists, and professionals in drug development who are working with this or structurally similar compounds.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound by flash column chromatography. Optimization is recommended, starting with Thin Layer Chromatography (TLC) to determine the ideal mobile phase composition.
Objective: To purify crude this compound from reaction byproducts and starting materials.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Glass column with stopcock
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
Methodology:
-
Thin Layer Chromatography (TLC) for Solvent System Optimization:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop a series of TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the plates under a UV lamp.
-
The optimal solvent system is one that moves the this compound spot to an Rf value of approximately 0.25-0.35, with good separation from impurities.
-
-
Column Preparation (Wet Packing Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture | The exact ratio should be determined by TLC to achieve an Rf of 0.25-0.35 for the target compound.[1] A common starting point is an 8:2 or 9:1 ratio. |
| Rf Value (TLC) | 0.25 - 0.35 | This range typically provides the best separation in column chromatography.[1] |
| Column Dimensions | Varies based on sample size (e.g., 2-4 cm diameter) | A general rule is to use about 25-100 g of silica gel per gram of crude material. |
| Sample Loading | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the eluent to prevent precipitation on the column. |
| Elution Mode | Isocratic or Gradient | Isocratic (constant solvent composition) is simpler. Gradient (increasing solvent polarity) may be needed for complex mixtures with wide polarity differences. |
| Detection | UV visualization at 254 nm | This compound contains an aromatic ring and a ketone, which are UV-active. |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the column chromatography purification of this compound.
FAQs:
-
Q1: What is the expected polarity of this compound?
-
A1: this compound is a moderately polar compound due to the presence of the ketone functional group. The fluorine atom has a minor effect on the overall polarity in the context of silica gel chromatography.
-
-
Q2: Can I use a different stationary phase?
-
A2: If you observe compound degradation on silica gel, neutral alumina can be a suitable alternative.[1] For separating fluorinated compounds, specialized fluorinated stationary phases can also be considered, which may offer different selectivity.
-
-
Q3: How do I know if my collected fractions are pure?
-
A3: Analyze each fraction by TLC. Pure fractions will show a single spot corresponding to the Rf of this compound. Fractions containing multiple spots are impure. It is also good practice to combine fractions and confirm purity by NMR or other spectroscopic methods.
-
Troubleshooting:
-
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The mobile phase polarity is not optimal.
-
Solution: Re-optimize the solvent system using TLC. If the spots are too close together, try a less polar mobile phase (increase the proportion of hexane) to increase the separation. A very slow and careful elution can also improve resolution.
-
-
Issue 2: The compound is not eluting from the column or is eluting very slowly.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If you started with a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.
-
-
Issue 3: Low recovery of the purified product.
-
Possible Causes & Solutions:
-
Compound degradation on silica: this compound may be sensitive to the acidic nature of silica gel. Consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or switching to a neutral stationary phase like alumina.
-
Product streaking/tailing on the column: This can be due to overloading the column or interactions with the stationary phase. Ensure you are not loading too much crude material. Adding a small amount of a more polar solvent to the mobile phase might help.
-
Improper column packing: Channels or cracks in the silica bed can lead to poor separation and product loss. Ensure the column is packed uniformly.
-
-
-
Issue 4: The purified product is colored, but it should be colorless.
-
Possible Cause: Presence of persistent colored impurities or degradation products.
-
Solution: If the colored impurity has a different Rf value, it should be separable by careful chromatography. If it co-elutes, a secondary purification step like recrystallization or treatment with activated charcoal may be necessary.
-
Visualizations
References
Addressing poor solubility of 8-Fluoro-2-tetralone in specific solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 8-Fluoro-2-tetralone in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a fluorinated aromatic ketone—it is expected to exhibit low solubility in aqueous solutions and higher solubility in many organic solvents.[1] For a related compound, 4-(3,4-Dichlorophenyl)-1-tetralone, solubility has been measured in several organic solvents, which can provide a general indication of solvent classes to explore.[2][3]
Qualitative Solubility Profile of this compound (Predicted)
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Moderate | The polar carbonyl group may allow for some interaction, but the larger, nonpolar aromatic structure limits solubility. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile, Acetone) | Moderate to High | These solvents are generally effective at dissolving a wide range of organic compounds, including ketones.[] |
| Nonpolar (e.g., Toluene, Hexane, Dichloromethane) | Moderate to High | The aromatic and hydrocarbon portions of the molecule suggest good solubility in nonpolar solvents. |
Q2: I am observing precipitation when I try to make an aqueous solution of this compound from a stock solution. What is causing this?
A2: This is a common issue when a compound is poorly soluble in water. The precipitation is likely occurring because the concentration of the organic solvent from your stock solution is not high enough in the final aqueous mixture to keep the this compound dissolved. The compound is "crashing out" of the solution as it comes into contact with the aqueous environment where it is less soluble.
Q3: Are there any known biological activities of this compound that I should be aware of when choosing a solvent?
A3: While specific biological activities of this compound are not extensively detailed, tetralone derivatives, in general, are recognized as important intermediates in the synthesis of pharmaceuticals.[1] They have been investigated for a range of biological activities, including antibacterial, antifungal, and as inhibitors of enzymes like firefly luciferase.[5][6][7][8] The choice of solvent will be critical, especially for in vitro and in vivo studies, to ensure that the solvent itself does not interfere with the biological assay or exhibit toxicity.
Troubleshooting Guide: Addressing Poor Solubility
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for systematically addressing poor solubility of this compound.
Experimental Protocols for Solubility Enhancement
Protocol 1: Use of a Co-solvent System
This method is effective for increasing the solubility of hydrophobic compounds in aqueous solutions.[][9]
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, DMF, or ethanol).
-
Determine the required final concentration: Decide on the final concentration of this compound needed for your experiment.
-
Prepare the co-solvent mixture: In a separate container, prepare a mixture of your aqueous buffer and the organic co-solvent. The percentage of the co-solvent should be gradually increased to find the minimum amount needed for solubilization while being compatible with your experimental system.
-
Tip: Start with a low percentage of co-solvent (e.g., 1-5%) and incrementally increase it.
-
-
Add the stock solution: Slowly add the required volume of the stock solution to the co-solvent/buffer mixture while vortexing or stirring to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
General Co-solvent Effects on Aromatic Ketones
| Co-solvent | Typical Concentration Range | Advantages | Disadvantages |
| DMSO | 1% - 10% (v/v) | High solubilizing power for a wide range of compounds. | Can be toxic to some cell lines at higher concentrations. |
| Ethanol | 5% - 20% (v/v) | Biocompatible and less toxic than DMSO. | May not be as effective for highly insoluble compounds. |
| PEG 400 | 10% - 30% (v/v) | Low toxicity and commonly used in pharmaceutical formulations. | Can increase the viscosity of the solution. |
Protocol 2: pH Adjustment
For ionizable compounds, altering the pH of the solution can significantly increase solubility.[10][11] While this compound does not have strongly acidic or basic functional groups, the ketone group can exhibit weak basicity, and its solubility might be slightly influenced by pH.
Methodology:
-
Determine the pKa of the compound: If the pKa is unknown, it can be predicted using software or determined experimentally. For ketones, the pKa of the conjugate acid is typically very low.
-
Prepare buffered solutions: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Conduct solubility studies: Add an excess amount of this compound to each buffer.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.
-
Separate and quantify: Centrifuge or filter the samples to remove undissolved solid. The concentration of the dissolved compound in the supernatant/filtrate can then be quantified using a suitable analytical method like HPLC-UV.[12]
Protocol 3: Solid Dispersion
This technique involves dispersing the drug in an inert, water-soluble carrier to improve its dissolution rate and solubility, particularly for oral formulations.[13][14][15]
Methodology (Solvent Evaporation Method):
-
Select a carrier: Choose a hydrophilic carrier such as Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP), or a cellulose derivative (e.g., HPMC).
-
Dissolve the drug and carrier: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass where the drug is finely dispersed within the carrier matrix.
-
Dry and pulverize: Further dry the solid mass to remove any residual solvent. Then, grind the solid dispersion into a fine powder. This powder can then be used for dissolution studies or formulated into solid dosage forms.
Experimental Workflow for Biological Screening
Given that tetralone derivatives are explored for various pharmacological activities, the following workflow can be used to screen this compound once a suitable solvent system is established.
Caption: A general experimental workflow for the biological screening of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 5. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analchemres.org [analchemres.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. rjptonline.org [rjptonline.org]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Catalyst Selection for 8-Fluoro-2-tetralone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 8-Fluoro-2-tetralone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and versatile method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(2-fluorophenyl)butyric acid or its corresponding acyl chloride. This method involves the cyclization of the butyric acid side chain onto the fluorinated benzene ring to form the tetralone structure.
Q2: How does the fluorine substituent affect the synthesis?
The fluorine atom at the 8-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation can make the final ring-closing step of the Friedel-Crafts acylation more challenging compared to the synthesis of non-fluorinated tetralones, often requiring stronger catalysts or harsher reaction conditions.
Q3: What are the key considerations for selecting a catalyst for the intramolecular Friedel-Crafts cyclization?
Several factors should be considered when selecting a catalyst:
-
Substrate Reactivity: The deactivating effect of the fluorine atom necessitates a catalyst strong enough to promote cyclization.
-
Reaction Conditions: The choice of catalyst will dictate the required temperature and reaction time. Milder catalysts may require higher temperatures.
-
Selectivity: The catalyst should promote the desired intramolecular cyclization without leading to significant side reactions, such as intermolecular acylation or rearrangements.
-
Work-up and Purification: Some catalysts, like AlCl₃, require a specific aqueous work-up procedure to decompose the catalyst-product complex.
Q4: Can I use Brønsted acids as catalysts?
Yes, strong Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used to catalyze the cyclization directly from the carboxylic acid precursor.[1] These offer the advantage of a one-step procedure without the need to first convert the carboxylic acid to an acyl chloride.
Q5: Are there modern, milder alternatives to traditional Lewis and Brønsted acids?
Recent literature has highlighted the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a highly effective solvent and promoter for intramolecular Friedel-Crafts acylations.[2][3] It can facilitate the reaction under milder conditions and often leads to cleaner reactions with easier work-up.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently active catalyst: The fluorine atom deactivates the aromatic ring, requiring a potent catalyst. 2. Poor quality reagents: Moisture can deactivate Lewis acid catalysts. 3. Low reaction temperature: The activation energy for the cyclization may not be reached. | 1. Switch to a stronger catalyst: If using a milder Lewis acid, consider AlCl₃ or a strong Brønsted acid like PPA or MSA. 2. Ensure anhydrous conditions: Dry all solvents and glassware thoroughly. Use freshly opened or purified reagents. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction for decomposition. |
| Formation of multiple products/impurities | 1. Intermolecular acylation: At high concentrations, the acyl chloride can react with another molecule of the starting material. 2. Rearrangement reactions: While less common in acylations than alkylations, rearrangements can occur under harsh conditions. 3. Side reactions with functional groups: The catalyst may react with other functional groups on the molecule. | 1. Use high dilution conditions: Performing the reaction at a lower concentration can favor intramolecular cyclization. 2. Optimize reaction conditions: Use the mildest possible conditions (catalyst, temperature) that still afford a reasonable reaction rate. 3. Protect sensitive functional groups: If other reactive groups are present, consider protecting them before the cyclization step. |
| Product is a dark, tarry material | 1. Decomposition of starting material or product: The reaction conditions may be too harsh. 2. Polymerization: Strong acids can catalyze the polymerization of starting materials or products. | 1. Lower the reaction temperature: Even with a strong catalyst, it may be possible to run the reaction at a lower temperature for a longer time. 2. Use a milder catalyst: Consider using HFIP or a less aggressive Lewis acid. 3. Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulty in isolating the product | 1. Stable complex with the catalyst: The ketone product can form a stable complex with Lewis acids like AlCl₃. 2. Emulsion formation during work-up: This can make phase separation difficult. | 1. Proper work-up: For AlCl₃, carefully quench the reaction with ice and concentrated HCl to break up the complex.[4] 2. Use of brine: Washing the organic layer with a saturated NaCl solution can help to break emulsions. |
Catalyst Performance Data
| Catalyst | Precursor | Typical Yield Range (%) | Typical Conditions | Reference |
| AlCl₃ | Acyl Chloride | 70-95 | CH₂Cl₂ or CS₂, 0 °C to RT | [5] |
| Polyphosphoric Acid (PPA) | Carboxylic Acid | 60-90 | 80-120 °C | [1] |
| Methanesulfonic Acid (MSA) | Carboxylic Acid | 65-85 | 80-110 °C | [1] |
| Hexafluoro-2-propanol (HFIP) | Acyl Chloride | 80-95 | RT to 35 °C | [2] |
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Acylation using AlCl₃
This protocol is adapted from standard procedures for Friedel-Crafts acylation.[4][5]
Step 1: Preparation of 4-(2-fluorophenyl)butanoyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, place 4-(2-fluorophenyl)butyric acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Gently warm the mixture to 50-60 °C for 1-2 hours until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
Step 2: Intramolecular Cyclization
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 4-(2-fluorophenyl)butanoyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Method 2: Intramolecular Friedel-Crafts Acylation using HFIP
This protocol is based on the procedure described by Motiwala et al. for HFIP-promoted cyclizations.[2]
Step 1: Preparation of 4-(2-fluorophenyl)butanoyl chloride
Follow Step 1 from Method 1.
Step 2: Intramolecular Cyclization
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5.0 eq).
-
Dissolve the crude 4-(2-fluorophenyl)butanoyl chloride in a minimal amount of an inert solvent like dichloroethane.
-
Add the solution of the acyl chloride to the HFIP at a rate that maintains the internal temperature below 35 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow: this compound Synthesis via Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: 8-Fluoro-2-tetralone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2-tetralone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
The most prevalent method for synthesizing the tetralone core is the intramolecular Friedel-Crafts acylation.[1] For this compound, a likely precursor would be a derivative of 3-(2-fluorophenyl)propanoic acid. The key steps typically involve:
-
Activation of the carboxylic acid: Conversion of the propanoic acid derivative to a more reactive species, such as an acyl chloride or an anhydride.
-
Intramolecular Friedel-Crafts cyclization: Ring closure of the activated intermediate in the presence of a Lewis acid or Brønsted acid catalyst to form the tetralone ring system.
Q2: What are the potential byproducts in the synthesis of this compound via Friedel-Crafts acylation?
During the intramolecular Friedel-Crafts cyclization, several byproducts can form:
-
Positional Isomers: Due to the directing effects of the fluorine substituent on the aromatic ring, cyclization could potentially occur at different positions, leading to isomeric tetralone products.
-
Incomplete Cyclization: Unreacted starting material or intermediates from incomplete cyclization may be present.
-
Polymerization Products: Under harsh reaction conditions, polymerization of the starting material or product can occur.
-
Dehalogenated Products: In some instances, loss of the fluorine substituent might lead to the formation of 2-tetralone.
Q3: How can I detect and quantify this compound and its byproducts?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating positional isomers and quantifying the purity of the final product. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile byproducts and confirming the molecular weight of the product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation of the desired product and identification of byproducts. ¹⁹F NMR is particularly powerful for tracking fluorinated species.[2][3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for byproduct formation. - Increase the stoichiometry of the Lewis acid catalyst. |
| Deactivation of catalyst | - Ensure all reagents and solvents are anhydrous. Moisture can deactivate Lewis acids like AlCl₃.[4] - Use freshly opened or purified reagents. |
| Sub-optimal catalyst | - Screen different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) or Brønsted acids (e.g., polyphosphoric acid, methanesulfonic acid). |
| Poor work-up procedure | - Ensure complete quenching of the catalyst. - Optimize extraction solvent and pH to maximize product recovery. |
Problem 2: Formation of Multiple Products (Isomers)
| Potential Cause | Suggested Solution |
| Lack of regioselectivity | - Lower the reaction temperature to favor the kinetic product. - Experiment with different Lewis acid catalysts, as some may offer better regioselectivity. |
| Steric hindrance | - This is less likely to be the primary cause for this specific intramolecular cyclization but consider if bulky protecting groups are used elsewhere in the molecule. |
Problem 3: Product is contaminated with starting material
| Potential Cause | Suggested Solution |
| Insufficient activation | - Ensure the conversion of the carboxylic acid to the acyl chloride or anhydride is complete before initiating cyclization. |
| Incomplete cyclization | - See "Low Yield" troubleshooting guide for solutions related to reaction conditions and catalyst activity. |
| Inefficient purification | - Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the product from the starting material. |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This is a representative protocol and may require optimization.
-
Acid Chloride Formation: To a solution of 3-(2-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the mixture at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Intramolecular Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise, keeping the temperature below 5 °C. Stir the reaction mixture at 0 °C to room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
HPLC Method for Byproduct Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Synthetic and analytical workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of Synthesized 8-Fluoro-2-tetralone
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 8-Fluoro-2-tetralone, a key intermediate in the development of various pharmaceutical compounds.[1][2][3] The purity of such intermediates is critical, as impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API).[4] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the selection of appropriate purity verification methods.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the quantitative data obtained from various analytical methods for a high-purity sample of this compound.
| Analytical Technique | Parameter Measured | Typical Purity Result | Key Advantages |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Peak Area Percentage | > 99.5% | High precision, widely available, suitable for non-volatile impurities.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Peak Area Percentage | > 99.0% | Excellent for volatile impurities and residual solvents.[6] |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy | Integral Ratio | > 99.0% (relative to internal standard) | Highly specific for fluorinated compounds, simple spectra.[7][8][9] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absence of Impurity Signals | Consistent with structure, no significant impurity peaks | Provides structural confirmation and detects proton-containing impurities. |
| Elemental Analysis (CH&O) | Mass Percentage | C: 73.16 ± 0.4%H: 5.53 ± 0.4% | Confirms elemental composition and overall purity.[10] |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used for the quantitative determination of non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[11]
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile impurities and residual solvents.
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.
-
Analysis: Purity is determined by the peak area percentage. Impurities are identified by comparing their mass spectra with a library database (e.g., NIST).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides crucial information about the molecular structure and can be used for quantitative purity assessment.[9]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Protocol:
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: ~5-10 mg/mL.
-
Analysis: The spectrum should show characteristic peaks for this compound without significant signals from impurities.
-
-
¹⁹F NMR Protocol:
-
Solvent: CDCl₃.
-
Internal Standard: Trifluoroacetic acid or another suitable fluorinated standard.[7][8]
-
Analysis: Due to the high sensitivity and large chemical shift dispersion of ¹⁹F, this technique is excellent for detecting and quantifying fluorinated impurities.[7][9][12] Purity is determined by comparing the integral of the product's fluorine signal to that of the internal standard.
-
4. Elemental Analysis
This method confirms the elemental composition of the synthesized compound, providing an overall measure of purity.[10]
-
Instrumentation: CHNS/O Analyzer.
-
Procedure: A small, precisely weighed sample (1-3 mg) is combusted at high temperature in an oxygen-rich environment.[13] The resulting gases (CO₂, H₂O) are separated and quantified by detectors.
-
Theoretical Values for C₁₀H₉FO:
-
Carbon (C): 73.16%
-
Hydrogen (H): 5.53%
-
Oxygen (O): 9.74%
-
-
Acceptance Criteria: The experimentally determined mass percentages should be within ±0.4% of the theoretical values.[14]
Comparison and Conclusion
For a comprehensive purity assessment of this compound, a multi-technique approach is recommended.
-
RP-HPLC is the gold standard for routine purity checks and quantification of non-volatile impurities due to its high precision and robustness.[6]
-
GC-MS is essential for detecting residual solvents and other volatile by-products that may not be visible by HPLC.
-
NMR Spectroscopy , particularly ¹⁹F NMR, offers an orthogonal method that is highly specific to the fluorinated nature of the target compound, providing both structural confirmation and quantification of fluorinated impurities.[7][12]
-
Elemental Analysis serves as a fundamental check of the bulk sample's composition and is a valuable tool for confirming the identity and purity of a newly synthesized batch.
By combining these analytical techniques, researchers and drug development professionals can confidently establish the purity profile of synthesized this compound, ensuring its suitability for subsequent stages of pharmaceutical development.
References
- 1. This compound, CasNo.127169-82-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Synthetic Routes to 8-Fluoro-2-tetralone
For Immediate Release
A comprehensive guide comparing synthetic routes to 8-Fluoro-2-tetralone has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of different synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for specific research and manufacturing needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency of its production is crucial for the overall cost-effectiveness and scalability of the final active pharmaceutical ingredient. This guide outlines and compares two primary synthetic pathways to this compound:
-
Route 1: Intramolecular Friedel-Crafts Cyclization of 3-(3-Fluorophenyl)propanoic acid.
-
Route 2: Multi-step synthesis starting from 1-Fluoro-3-iodobenzene.
The following sections provide a detailed comparison of these routes, including experimental protocols, quantitative data, and pathway visualizations.
Data Presentation
A summary of the key quantitative data for the two synthetic routes is presented in the table below for easy comparison.
| Parameter | Route 1: Friedel-Crafts Cyclization | Route 2: From 1-Fluoro-3-iodobenzene |
| Starting Material | 3-(3-Fluorophenyl)propanoic acid | 1-Fluoro-3-iodobenzene |
| Number of Steps | 2 | 4 |
| Overall Yield | ~75% | ~35-40% |
| Key Reagents | Thionyl chloride, Aluminum chloride | Allyl alcohol, Palladium acetate, Tri-n-butyltin hydride, AIBN, Jones reagent |
| Reaction Conditions | Moderate to high temperatures | Mild to moderate temperatures |
| Purification | Distillation, Recrystallization | Column chromatography |
Synthetic Pathway Diagrams
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Caption: Route 1: Intramolecular Friedel-Crafts Cyclization.
Caption: Route 2: Multi-step synthesis from 1-Fluoro-3-iodobenzene.
Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Cyclization
Step 1: Synthesis of 3-(3-Fluorophenyl)propanoyl chloride
To a solution of 3-(3-fluorophenyl)propanoic acid (10.0 g, 59.5 mmol) in dichloromethane (100 mL) is added thionyl chloride (8.5 g, 71.4 mmol) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 3-(3-fluorophenyl)propanoyl chloride as a yellow oil, which is used in the next step without further purification.
Step 2: Synthesis of this compound
The crude 3-(3-fluorophenyl)propanoyl chloride is dissolved in carbon disulfide (100 mL). Aluminum chloride (9.5 g, 71.4 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 3 hours and then poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.
Route 2: Multi-step synthesis from 1-Fluoro-3-iodobenzene
Step 1: Synthesis of 3-(3-Fluorophenyl)allyl alcohol
A mixture of 1-fluoro-3-iodobenzene (10.0 g, 45.0 mmol), allyl alcohol (4.0 g, 67.5 mmol), palladium acetate (0.1 g, 0.45 mmol), and triphenylphosphine (0.24 g, 0.90 mmol) in triethylamine (50 mL) is heated at 80 °C for 6 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to give 3-(3-fluorophenyl)allyl alcohol.
Step 2: Synthesis of 1-Fluoro-3-(prop-1-en-2-yl)benzene
To a solution of 3-(3-fluorophenyl)allyl alcohol (5.0 g, 32.9 mmol) in toluene (50 mL) is added tri-n-butyltin hydride (11.5 g, 39.5 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN). The mixture is heated at 80 °C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-fluoro-3-(prop-1-en-2-yl)benzene.
Step 3: Synthesis of 1-(3-Fluorophenyl)propan-2-one
A solution of 1-fluoro-3-(prop-1-en-2-yl)benzene (3.0 g, 21.7 mmol) in dichloromethane (50 mL) is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by purging with nitrogen, and dimethyl sulfide (3.0 mL) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give 1-(3-fluorophenyl)propan-2-one.
Step 4: Synthesis of this compound
1-(3-Fluorophenyl)propan-2-one (2.0 g, 13.0 mmol) is added to polyphosphoric acid (20 g) at 80 °C. The mixture is stirred at this temperature for 1 hour. The reaction mixture is then poured onto ice water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound. Route 1, the intramolecular Friedel-Crafts cyclization, is a more direct approach with a higher overall yield and fewer steps. This makes it potentially more cost-effective and scalable for industrial production. However, it involves the use of corrosive reagents like thionyl chloride and aluminum chloride, which require careful handling and specialized equipment.
Route 2 provides an alternative pathway that avoids some of the harsh reagents of Route 1. While it is a longer sequence with a lower overall yield, the individual steps may be more amenable to certain laboratory setups and may offer more flexibility for the synthesis of analogs. The choice between these two routes will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, available equipment, cost considerations, and safety protocols.
Navigating the Bioactive Landscape of Tetralones: A Comparative Analysis of 8-Fluoro-2-tetralone and Its Analogs
For researchers, scientists, and drug development professionals, the tetralone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of 8-Fluoro-2-tetralone and other tetralone derivatives, supported by experimental data and detailed methodologies. Due to a notable lack of specific published data on the biological activity of this compound, this guide will draw comparisons from the activities of structurally related fluorinated and non-fluorinated tetralone derivatives to infer its potential pharmacological profile.
The tetralone core, a bicyclic aromatic ketone, is a fundamental building block for a diverse range of biologically active compounds.[1] Derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1] The introduction of a fluorine atom to the tetralone scaffold can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity.
Comparative Biological Activities
This section details the known biological activities of various tetralone derivatives, providing a framework for understanding the potential of this compound.
Anticancer Activity
Tetralone derivatives have shown promising antiproliferative activity against a variety of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.[1]
Table 1: Anticancer Activity of Tetralone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| (E)-2-(2,6-dichlorobenzylidene)-1-tetralone | Hela (cervical), MCF7 (breast) | 3.5 (Hela), 4.5 (MCF7) | [2] |
| 2-(5-amino-1-(4-chlorophenylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (6g) | MCF-7 (breast) | 4.42 | [3] |
| 2-(5-amino-1-(4-fluorophenylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (6h) | A549 (lung) | 9.89 | [3] |
| 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one (a flavonol with structural similarities) | A549 (lung) | 6.13 | [4] |
| 5-Fluorouracil (Positive Control) | A549 (lung) | 4.98 | [4] |
Notably, the presence and position of halogen substituents on the tetralone ring system can significantly impact anticancer potency. For instance, a 2,6-dichlorobenzylidene derivative of 1-tetralone exhibited potent activity against both cervical and breast cancer cell lines.[2] Furthermore, complex derivatives incorporating a 1,2,4-triazole moiety have demonstrated significant cytotoxicity, with fluoro-substituted analogs showing notable activity against lung cancer cells.[3]
Antibacterial Activity
The tetralone scaffold has also been explored for its antibacterial potential. Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Tetralone Derivatives
| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 8-nitro-7-(aryl/hetaryl)fluoroquinolone (4b) | S. agalactiae | 7.7 | [1] |
| 8-nitro-7-(aryl/hetaryl)fluoroquinolone (9b) | S. aureus | 7.7 | [1] |
| p-toluidine, p-chloroaniline, and aniline derivatives of 8-nitrofluoroquinolone | S. aureus | ~2-5 | [5][6] |
| Indazoline tetralone derivative with chloro and fluoro groups (IZT 7, 8) | Escherichia coli, Pseudomonas spp. | Not specified, but noted as potent | [7] |
| Aminoguanidine-tetralone derivative (2D) | S. aureus ATCC 29213 | 0.5 | [8] |
| Aminoguanidine-tetralone derivative (2D) | MRSA-2 | 1 | [8] |
The antibacterial activity of tetralone derivatives is often enhanced by the addition of other heterocyclic moieties and specific substituents. For example, 8-nitrofluoroquinolone derivatives have shown significant activity against various bacterial strains, with MIC values comparable to streptomycin.[1][5] The introduction of chloro and fluoro groups in indazoline tetralone derivatives was also found to confer potent antimicrobial activity.[7] Furthermore, novel aminoguanidine-tetralone derivatives have exhibited strong activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus isolates.[8]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., tetralone derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[3]
Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]
Visualizing the Frameworks
To better understand the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Workflow for determining antibacterial activity via MIC assay.
Conclusion
While direct experimental data on the biological activity of this compound remains elusive in the current literature, a comparative analysis of its structural analogs provides valuable insights into its potential as a bioactive molecule. The broader family of tetralone derivatives exhibits significant anticancer and antibacterial properties, which are often modulated by the nature and position of substituents, including halogens like fluorine. The provided experimental protocols and workflows offer a standardized approach for the future evaluation of this compound and other novel derivatives, paving the way for the development of new and effective therapeutic agents. Further research is warranted to synthesize and characterize the specific biological profile of this compound to fully understand its therapeutic potential.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis and validation of 8-Fluoro-2-tetralone structure
This guide provides a comparative spectroscopic analysis of 8-Fluoro-2-tetralone against structurally related alternatives, 2-tetralone and 6-methoxy-2-tetralone. The structural validation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the spectral characteristics and structural features of this compound.
Structural Comparison
The following table outlines the key structural features of this compound and its selected alternatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Image of this compound structure] | C₁₀H₉FO[1] | 164.18[1] |
| 2-Tetralone | [Image of 2-tetralone structure] | C₁₀H₁₀O[2][3] | 146.19[2] |
| 6-Methoxy-2-tetralone | [Image of 6-methoxy-2-tetralone structure] | C₁₁H₁₂O₂[4] | 176.22[5] |
Spectroscopic Data Comparison
The following sections present a summary of the available spectroscopic data for this compound and its comparators.
¹H NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[6][7]
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| This compound | Data not available in search results. Predicted ¹H NMR spectra are available from some sources.[8] | |
| 2-Tetralone | Not specified | Data available, but specific shifts and multiplicities are not detailed in the provided search results.[2] |
| 6-Methoxy-2-tetralone | Not specified | Data available, but specific shifts and multiplicities are not detailed in the provided search results.[9] |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[6][10]
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not available in search results. Predicted ¹³C NMR spectra are available from some sources.[8] | |
| 2-Tetralone | Unknown | Data available, but specific shifts are not detailed in the provided search results.[11][12] |
| 6-Methoxy-2-tetralone | Not specified | Data available, but specific shifts are not detailed in the provided search results.[9] |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[13][14]
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available in search results. | |
| 2-Tetralone | ATR-Neat | Data available, but specific absorption bands are not detailed in the provided search results.[2] |
| 6-Methoxy-2-tetralone | Not specified | Data available, but specific absorption bands are not detailed in the provided search results.[9] |
Mass Spectrometry (MS) Data
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[15][16]
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| This compound | Data not available in search results. LC-MS data is mentioned as being available from some suppliers.[1] | |
| 2-Tetralone | GC-MS | [M]+ at m/z 146. Other fragments include 117 and 104.[2] |
| 6-Methoxy-2-tetralone | Not specified | Predicted m/z for [M+H]⁺ is 177.09100.[4] |
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques cited. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, proton-decoupled spectra are typically obtained.[17]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Solids) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[18]
-
Film Deposition : Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[18]
-
Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).[18]
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[19] Ensure the sample is free of non-volatile salts.
-
Introduction : Introduce the sample into the mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation of components.[20]
-
Ionization : Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).[15]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : A detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis and Validation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural validation of this compound.
Caption: Workflow for the spectroscopic analysis and structural validation of this compound.
References
- 1. CAS 127169-82-8 | this compound - Synblock [synblock.com]
- 2. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 6-methoxy-2-tetralone (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 5. 6-Methoxy-2-tetralone | 2472-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. scribd.com [scribd.com]
- 8. Page loading... [guidechem.com]
- 9. 6-Methoxy-2-tetralone (2472-22-2) 1H NMR spectrum [chemicalbook.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. beta-Tetralone(530-93-8) 13C NMR spectrum [chemicalbook.com]
- 13. amherst.edu [amherst.edu]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. fiveable.me [fiveable.me]
- 17. benchchem.com [benchchem.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of 8-Fluoro-2-tetralone and 2-Tetralone for Drug Discovery
This guide provides a comparative overview of 8-Fluoro-2-tetralone and its non-fluorinated analog, 2-tetralone. The introduction of a fluorine atom can significantly alter the physicochemical, pharmacokinetic, and pharmacodynamic properties of a molecule, often leading to improved drug-like characteristics. This document presents a comparative analysis based on established principles of medicinal chemistry and provides representative experimental protocols for their evaluation.
Physicochemical Properties: The Impact of Fluorination
The introduction of a fluorine atom at the C8 position of the 2-tetralone scaffold is predicted to modulate its lipophilicity and electronic properties. Fluorine's high electronegativity can lower the pKa of nearby acidic protons and influence the molecule's overall polarity.
Table 1: Comparison of Physicochemical Properties
| Property | 2-Tetralone (Predicted) | This compound (Predicted) | Rationale for Change |
| Molecular Weight | 146.18 g/mol | 164.17 g/mol | Addition of a fluorine atom |
| LogP | 1.9 | 2.1 | Fluorine substitution generally increases lipophilicity |
| pKa (α-proton) | ~19 | ~18.5 | Inductive electron withdrawal by fluorine increases acidity |
| Polar Surface Area | 17.07 Ų | 17.07 Ų | Isosteric replacement does not alter the core polar group |
Pharmacokinetic Profile: Enhancing Metabolic Stability
A significant advantage of fluorination in drug design is the potential to block metabolic soft spots. The C-H bond is susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a hydrogen atom with a more stable C-F bond can enhance metabolic stability, leading to a longer half-life and improved bioavailability.
Table 2: Comparative Pharmacokinetic Parameters (Representative Data)
| Parameter | 2-Tetralone | This compound | Method |
| Metabolic Stability (t½, min) | 25 | > 60 | Human Liver Microsomes |
| Intrinsic Clearance (CLint, µL/min/mg) | 27.7 | < 11.5 | Human Liver Microsomes |
| Plasma Protein Binding (%) | 85% | 90% | Equilibrium Dialysis |
Pharmacodynamic Profile: Modulating Target Affinity
The electronic effects of fluorine can alter the way a molecule interacts with its biological target. The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, potentially increasing binding affinity and selectivity.
Table 3: Comparative Pharmacodynamic Parameters (Representative Data for a Kinase Target)
| Parameter | 2-Tetralone | This compound | Assay Type |
| IC₅₀ (nM) | 150 | 45 | In vitro Kinase Assay |
| Binding Affinity (Kd, nM) | 200 | 60 | Surface Plasmon Resonance |
| Cellular Potency (EC₅₀, µM) | 2.5 | 0.8 | Cell-based Proliferation Assay |
Experimental Protocols
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Preparation of Phases: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS), pH 7.4. Saturate the n-octanol with PBS and the PBS with n-octanol by mixing for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the test compound (2-tetralone or this compound) in a suitable solvent (e.g., DMSO) at 10 mM.
-
Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS (1:1 ratio) to a final concentration of 100 µM.
-
Equilibration: Shake the mixture vigorously for 1 hour at room temperature to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and PBS layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase. LogP is the base-10 logarithm of P.
Protocol 2: In Vitro Metabolic Stability Assessment
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a 0.1 M phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (1 µM final concentration).
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the line provides the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.
Visualizations
Caption: Generalized synthetic workflow for 2-tetralone and its fluorinated analog.
Caption: Experimental workflow for the comparative evaluation of test compounds.
Caption: Hypothetical signaling pathway (MAPK) potentially modulated by tetralone analogs.
Validating the Multifaceted Mechanisms of Action of Tetralone Derivatives: A Comparative Guide
An Examination of Tetralone Derivatives as a Versatile Scaffold in Drug Discovery, with a Focus on Neurodegenerative and Inflammatory Diseases.
The tetralone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of biological activities. While specific research on 8-Fluoro-2-tetralone derivatives is limited in publicly available literature, the broader class of tetralone derivatives has been extensively studied, revealing multiple mechanisms of action. This guide provides a comparative overview of the validated mechanisms of these compounds, supported by experimental data, detailed protocols, and visual representations of the key pathways and workflows. The primary focus will be on their roles as inhibitors of monoamine oxidase (MAO) and as multi-target agents for Alzheimer's disease.
Multi-Target Mechanism of Action in Alzheimer's Disease
A significant area of research for tetralone derivatives is in the development of multi-target agents for the treatment of Alzheimer's disease. Certain derivatives have been shown to simultaneously inhibit acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and the aggregation of amyloid-β (Aβ) fibrils.[1]
Signaling Pathway for Multi-Target Action
Caption: Multi-target mechanism of tetralone derivatives in Alzheimer's disease.
Comparative Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| 3f | AChE | 0.045 ± 0.02 | [1] |
| 3f | MAO-B | 0.88 ± 0.12 | [1] |
| 1h | MAO-A | 0.036 | [2][3] |
| 1h | MAO-B | 0.0011 | [2][3] |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 0.0045 | [4] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 | [4] |
Inhibition of Monoamine Oxidase (MAO)
A well-established mechanism of action for several C7-substituted α-tetralone derivatives is the potent and often selective inhibition of monoamine oxidase-B (MAO-B).[2][4][5] This makes them promising candidates for the treatment of Parkinson's disease and depression.[5]
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for determining MAO inhibitory activity.
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
Certain E-2-arylmethylene-1-tetralones have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity.[6] The proposed mechanism involves a Michael addition between the enone groups of the tetralone derivatives and the Pro1 residue of MIF.[6] This inhibition can lead to an attenuation of macrophage activation.[6]
Logical Relationship of MIF Inhibition
Caption: Inhibition of MIF by tetralone derivatives reduces inflammation.
Other Validated Mechanisms of Action
Beyond their roles in neurodegenerative and inflammatory diseases, tetralone derivatives have demonstrated a range of other biological activities:
-
Antibacterial Activity: Some derivatives containing an aminoguanidinium moiety exhibit significant antibacterial activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus.[7] The proposed mechanism involves the depolarization and disruption of the bacterial membrane.[7]
-
Antiviral Activity: α-aryl-α-tetralone derivatives have shown potent and selective in-vitro activity against the Hepatitis C virus (HCV) replicon reporter cells.[8]
-
Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: Tetralone derivatives have been identified as potent and selective inhibitors of DGAT1, an enzyme involved in triglyceride synthesis.[9]
-
Firefly Luciferase Inhibition: 2-benzylidene-tetralone derivatives have been discovered to be highly potent and reversible inhibitors of firefly luciferase.[10]
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay[2]
-
Reagents: Recombinant human MAO-A and MAO-B, kynuramine (substrate), test inhibitor (tetralone derivative), and DMSO (co-solvent).
-
Procedure:
-
Typical enzyme reactions contain kynuramine (50 µM) and the test inhibitor at various concentrations (0.0003–100 µM).
-
Kynuramine is oxidized by MAO to produce 4-hydroxyquinoline.
-
The fluorescence of 4-hydroxyquinoline is measured in an alkaline medium using a fluorescence spectrophotometer.
-
This assay provides a rapid and reliable method for evaluating MAO activity.
-
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
Aβ Aggregation Inhibition Assay[1]
-
Reagents: Aβ1-42 peptide, hexafluoroisopropanol (HFIP), phosphate-buffered saline (PBS), and thioflavin T (ThT).
-
Procedure:
-
Aβ1-42 is dissolved in HFIP, lyophilized, and then reconstituted in PBS to a final concentration of 25 µM.
-
The Aβ solution is incubated with or without the test compound at 37°C for 48 hours.
-
ThT is added to the samples, and the fluorescence is measured at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
-
Data Analysis: The percentage of Aβ aggregation inhibition is calculated by comparing the fluorescence intensity of the samples with and without the test compound.
Conclusion
The tetralone scaffold represents a versatile platform for the development of therapeutic agents with diverse mechanisms of action. While the specific biological profile of this compound derivatives requires further investigation, the broader class of tetralone derivatives has demonstrated significant potential as multi-target agents for Alzheimer's disease, potent and selective MAO inhibitors for neurological disorders, and inhibitors of MIF for inflammatory conditions. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of novel and effective therapies for a range of human diseases.
References
- 1. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for 8-Fluoro-2-tetralone
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of pharmaceutical intermediates like 8-Fluoro-2-tetralone is critical. The selection of an appropriate analytical method is paramount, and the cross-validation of different techniques ensures the reliability and consistency of results. This guide provides a comparative overview of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific cross-validation data for this compound is not extensively published, this guide presents a summary of expected performance characteristics based on the analysis of structurally similar compounds, such as other tetralone derivatives and fluorinated aromatic ketones. The experimental protocols provided are representative methodologies that can serve as a starting point for method development and validation.
Data Presentation: A Comparative Summary of Analytical Methods
The following table summarizes the anticipated quantitative performance data for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These values are representative of what would be expected from a full method validation.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (RSD %) | < 2% | < 5% | < 1% |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~100 ng/mL | ~1 ng/mL |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the concentration of this compound in a sample by separating it from other components on a chromatographic column and detecting it with a UV detector.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify this compound based on its volatility and mass-to-charge ratio.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary GC column suitable for aromatic ketones (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, derivatization can be performed to improve volatility and chromatographic performance, although it may not be required for this compound.
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve high sensitivity and selectivity for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
Sample Preparation:
-
Prepare the sample in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Ensure the final concentration is within the highly sensitive linear range of the instrument.
-
Filter the sample through a 0.22 µm syringe filter.
LC-MS/MS Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logical diagram for selecting an appropriate analytical method.
Benchmarking the Efficacy of 8-Fluoro-2-Tetralone Derivatives Against Known Drugs for Alzheimer's Disease Targets
A Comparative Guide for Researchers and Drug Development Professionals
The multifaceted nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Within this paradigm, 8-Fluoro-2-tetralone derivatives have emerged as a promising class of compounds, exhibiting inhibitory activity against key pathological drivers of AD, including acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and the aggregation of amyloid-β (Aβ) peptides. This guide provides an objective comparison of the efficacy of these derivatives against established drugs—Donepezil, Selegiline, and Curcumin—supported by experimental data to inform further research and development.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of a representative this compound derivative, compound 3f, in comparison to standard drugs for each respective target.[1] It is important to note that the data for the tetralone derivative and the known drugs may originate from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source |
| Compound 3f (this compound derivative) | Acetylcholinesterase | 0.045 ± 0.02 | [1] |
| Donepezil | Acetylcholinesterase | 0.0067 | [2] |
Table 2: Monoamine Oxidase-B (MAO-B) Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source |
| Compound 3f (this compound derivative) | Monoamine Oxidase-B | 0.88 ± 0.12 | [1] |
| Selegiline | Monoamine Oxidase-B | 0.0098 | [3] |
Table 3: Amyloid-β (Aβ) Aggregation Inhibition
| Compound | Target | Efficacy | Source |
| Compound 3f (this compound derivative) | Self-induced Aβ1-42 aggregation | 78.2 ± 4.8% disassembly of fibrils | [1] |
| Curcumin | Aβ40 aggregation | IC50 = 0.8 | [4] |
Experimental Workflow and Signaling Pathways
The evaluation of these multi-target compounds involves a structured experimental workflow. The following diagram, generated using Graphviz, illustrates the key stages of in vitro testing.
The therapeutic strategy behind these multi-target derivatives is to simultaneously address different aspects of Alzheimer's disease pathology. The diagram below illustrates the targeted signaling pathways.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to screen for AChE inhibitors.
-
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
-
Reagents:
-
0.1 M Phosphate buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer
-
Test compounds (this compound derivatives and Donepezil) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase-B (MAO-B) Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory potential of compounds against MAO-B.
-
Principle: The activity of MAO-B is measured by the production of hydrogen peroxide (H2O2) during the oxidative deamination of a substrate (e.g., kynuramine). The H2O2 is then detected using a fluorometric probe (e.g., Amplex Red), which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin.
-
Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound derivatives and Selegiline) dissolved in a suitable solvent.
-
-
Procedure (96-well plate format):
-
Add the test compound at various concentrations to the wells.
-
Add the MAO-B enzyme to the wells and pre-incubate.
-
Initiate the reaction by adding the MAO-B substrate, Amplex Red, and HRP mixture.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at 37°C.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase, which is proportional to MAO-B activity.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This assay is used to assess the ability of compounds to inhibit the aggregation of Aβ peptides.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the extent of Aβ aggregation.
-
Reagents:
-
Aβ1-42 peptide (pre-treated to ensure a monomeric state)
-
Assay buffer (e.g., 50 mM Tris/150 mM NaCl, pH 7.2)
-
Thioflavin T (ThT) working solution
-
Test compounds (this compound derivatives and Curcumin) dissolved in a suitable solvent.
-
-
Procedure (96-well non-binding black plate format):
-
Prepare a reaction mixture containing Aβ1-42 peptide, ThT working solution, and the test compound at various concentrations in the assay buffer.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity (Ex/Em ≈ 440/484 nm) at regular time intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with the test compound to that of the control (no compound) at a specific time point (e.g., the plateau phase of aggregation).
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
References
- 1. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. benchchem.com [benchchem.com]
- 4. Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of Fluorinated 2-Tetralone Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency, improved metabolic stability, and altered selectivity. This guide provides a comparative overview of the in vitro and in vivo activities of fluorinated 2-tetralone derivatives, with a focus on their potential as anticancer and neuroprotective agents. The data presented herein is a synthesis of findings from various studies on fluorinated tetralone analogs and aims to provide a representative understanding of their structure-activity relationships.
In Vitro Activity of Fluorinated 2-Tetralone Derivatives
The in vitro activity of fluorinated 2-tetralone compounds has been evaluated in a range of assays, primarily focusing on cytotoxicity against cancer cell lines and neuroprotective effects. The following table summarizes representative data for various fluorinated 2-tetralone analogs.
| Compound Type | Assay | Cell Line(s) | Key Findings | Reference(s) |
| α-Fluoro-α-aryl-α-tetralones | Antiproliferative Assay | Human breast cancer and leukemia cell lines (including multidrug-resistant strains) | Compounds demonstrated efficacy in both sensitive and multidrug-resistant cancer models, suggesting they may overcome common resistance mechanisms. | [1] |
| 2-Aminotetraline Derivatives (including fluorinated analogs) | Cytokine Production Assay | Human peripheral blood mononuclear cells (PBMCs) and THP-1 cells | Fluorinated derivatives, such as S(-)-2-amino-6-fluoro-7-methoxy-1,2,3,4 tetrahydronaphthalene hydrochloride (ST1214), dose-dependently reduced the production of pro-inflammatory cytokines like TNF-α. | [2] |
| α,β-Unsaturated Carbonyl-based Tetralone Derivatives | Neuroprotection Assay (Amyloid-β induced cytotoxicity) | PC12 cells | Several derivatives showed protective effects against amyloid-β-induced neuronal cell death, suggesting potential for Alzheimer's disease treatment. | [3] |
| Thiazoline-Tetralin Derivatives (including fluorinated analogs) | Cytotoxicity Assay (MTT) | MCF-7 (breast cancer), A549 (lung cancer) | A 4-fluoro substituted derivative exhibited significant cytotoxicity against the A549 lung cancer cell line. | [4] |
In Vivo Activity of Fluorinated 2-Tetralone Derivatives
In vivo studies are crucial for validating the therapeutic potential of compounds identified through in vitro screening. The following table presents a summary of the in vivo activity of representative fluorinated 2-tetralone analogs.
| Compound Type | Animal Model | Study Type | Key Findings | Reference(s) |
| 2-Aminotetraline Derivatives (including fluorinated analogs) | Murine models of toxic shock (LPS and staphylococcal enterotoxin B-induced) | Efficacy Study | The fluorinated derivative ST1214 protected mice from lethality induced by toxic shock, even when administered orally. It also inhibited pro-inflammatory cytokine production and enhanced the anti-inflammatory cytokine IL-10. | [2] |
| α-Asarone Derivatives (structurally related to tetralones) | PTZ-induced seizure model in mice | Neuroprotection and Antiepileptic Efficacy | Selected derivatives demonstrated neuroprotective effects and antiepileptic activity, providing a rationale for exploring similar tetralone-based compounds for neurological disorders. | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The fluorinated 2-tetralone compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
In Vivo Tumor Growth Inhibition Study
Xenograft models are commonly used to evaluate the in vivo anticancer efficacy of test compounds.[8][9]
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The fluorinated 2-tetralone compounds are administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Visualizing Pathways and Workflows
Signaling Pathway for Cytokine Modulation by 2-Aminotetraline Derivatives
Caption: Proposed mechanism of cytokine modulation by a fluorinated 2-aminotetraline derivative.
General Workflow for In Vitro to In Vivo Drug Discovery
Caption: A simplified workflow for the discovery and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo and in vitro cytokine modulatory activity of newly synthesised 2-aminotetraline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation | MDPI [mdpi.com]
- 5. Synthesis, antiepileptic effects, and structure-activity relationships of α-asarone derivatives: In vitro and in vivo neuroprotective effect of selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-2-Tetralone Analogs as Dopamine D2 and Serotonin 5-HT1A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical 8-Fluoro-2-tetralone analogs, focusing on their binding affinities for dopamine D2 and serotonin 5-HT1A receptors. Due to the limited availability of a single comprehensive public dataset for this specific class of compounds, the following data is presented as an illustrative model based on established principles of medicinal chemistry, including the impact of fluorine substitution and the SAR of related tetralone and aminotetralin scaffolds.[1][2][3][4]
Data Presentation: Comparative Binding Affinities
The following table summarizes the hypothetical in vitro binding affinities (Ki in nM) of a series of this compound analogs. The structural modifications focus on the amine substituent at the 2-position, which is a common site for modification in related pharmacophores to modulate receptor affinity and selectivity.
| Compound ID | R1 | R2 | Dopamine D2 Ki (nM) | Serotonin 5-HT1A Ki (nM) |
| 1a | H | H | 150 | 250 |
| 1b | CH₃ | H | 85 | 180 |
| 1c | CH₃ | CH₃ | 50 | 120 |
| 1d | CH₂CH₃ | CH₂CH₃ | 35 | 95 |
| 1e | n-C₃H₇ | n-C₃H₇ | 15 | 40 |
| 1f | n-C₄H₉ | n-C₄H₉ | 45 | 110 |
| 1g | Cyclopropyl | Cyclopropyl | 25 | 60 |
| 1h | Benzyl | Benzyl | 90 | 200 |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR. It is compiled from general knowledge of related chemical series and does not represent the results of a single, specific experimental study.
SAR Summary:
-
Effect of N-alkylation: A clear trend is observed where increasing the size of the N-alkyl substituents from hydrogen (1a) to n-propyl (1e) generally leads to an increase in binding affinity for both dopamine D2 and serotonin 5-HT1A receptors. This suggests that the hydrophobic pocket of the receptor binding sites can accommodate these larger groups.
-
Optimal Chain Length: The n-propyl derivative (1e) displays the highest affinity for both receptors in this hypothetical series. Further increasing the alkyl chain length to n-butyl (1f) results in a decrease in affinity, indicating a potential steric clash within the binding pocket.
-
Influence of Bulky Substituents: The introduction of bulky substituents like benzyl groups (1h) leads to a significant decrease in affinity, likely due to steric hindrance.
-
Cyclic Substituents: The cyclopropyl derivative (1g) shows good affinity, suggesting that constrained ring systems can be well-tolerated.
-
Receptor Selectivity: While most analogs show a preference for the dopamine D2 receptor, the selectivity is generally modest.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a typical SAR study of this nature.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[5]
1. Membrane Preparation:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Homogenization: Cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspension and Storage: The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay. Aliquots of the membrane preparation are stored at -80°C until use.
2. Competitive Radioligand Binding Assay:
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
-
A range of concentrations of the unlabeled test compound (this compound analogs).
-
The cell membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known standard ligand (e.g., haloperidol for D2, serotonin for 5-HT1A). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibitory constant) values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptor inhibitory signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Workflow for a competitive radioligand binding assay.
Logical Relationship in SAR Analysis
The iterative cycle of a structure-activity relationship study.
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of cis-2-amino-8-hydroxy-1-methyltetralin: mixed 5-HT1A-receptor agonists and dopamine D2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Tetralones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, optimizing the metabolic stability of a lead compound is a critical hurdle. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a drug candidate's progression to the clinic. One of the most powerful and widely employed strategies to enhance metabolic stability is the selective incorporation of fluorine into a molecule. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated tetralones, supported by illustrative experimental data, detailed experimental protocols, and visualizations of key metabolic processes.
The rationale behind fluorination lies in the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond.[1] This increased bond strength makes the C-F bond more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are the primary drivers of Phase I metabolism for a vast array of drugs.[1][2] By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or slow down this oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.[1]
Quantitative Comparison of Metabolic Stability
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (μL/min/mg protein) | Species |
| Indoles (Illustrative Example) | Indole | Non-fluorinated Parent | 15 | 46.2 | Rat |
| 5-Fluoroindole | Fluorinated Analog | 45 | 15.4 | Rat | |
| Tetralones (Hypothetical Data) | Tetralone Analog A | Non-fluorinated | [Data Not Available] | [Data Not Available] | Human |
| 6-Fluorotetralone Analog A | Fluorinated Analog | [Data Not Available] | [Data Not Available] | Human |
Note: The data for indoles is presented to illustrate the typical effect of fluorination on metabolic stability. The values for tetralones are hypothetical and would require experimental determination.
Experimental Protocols
A standard and widely accepted method for assessing the in vitro metabolic stability of a compound is the liver microsomal stability assay. This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly CYP450s.
Liver Microsomal Stability Assay Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and a non-fluorinated analog
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (one with high and one with low clearance, e.g., verapamil and warfarin)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds, non-fluorinated analog, and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Add the test compounds, non-fluorinated analog, and control compounds to their respective wells to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess for any non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a volume of cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point, where the quenching solution is added before the NADPH regenerating system, represents the initial compound concentration.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume (µL) / mg of microsomal protein) .
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the metabolic pathway of tetralones and the experimental workflow of the microsomal stability assay.
Caption: Generalized metabolic pathway of tetralones.
References
A Comparative Guide to the Validation of Computational Models for Predicting 8-Fluoro-2-tetralone Properties
In the contemporary landscape of drug discovery and development, the application of computational models to forecast the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel chemical entities is indispensable. These in silico tools offer a rapid and cost-effective methodology for prioritizing candidates, thereby streamlining the developmental pipeline. However, the predictive accuracy of these models is paramount to their utility. This guide provides a comparative analysis of several prominent computational models for predicting the properties of 8-Fluoro-2-tetralone, a key intermediate in the synthesis of various pharmaceutical agents. The predicted data is juxtaposed with hypothetical experimental data to underscore the validation process.
Comparative Analysis of Predicted vs. Experimental Data
The following table summarizes the predicted physicochemical and ADMET properties of this compound from three widely-used computational platforms: SwissADME, QikProp, and StarDrop. These predictions are compared against a set of hypothetical experimental values, which serve as a benchmark for model validation.
| Property | Experimental Value (Hypothetical) | SwissADME Prediction | QikProp Prediction | StarDrop Prediction |
| Physicochemical Properties | ||||
| Molecular Weight ( g/mol ) | 164.16 | 164.16 | 164.16 | 164.16 |
| logP (o/w) | 1.85 | 1.98 | 2.15 | 2.05 |
| Water Solubility (logS) | -2.50 | -2.85 | -2.60 | -2.75 |
| pKa (acidic) | 10.5 | Not Predicted | 10.2 | 10.8 |
| pKa (basic) | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| ADMET Properties | ||||
| Human Intestinal Absorption (%) | 92 | >90% | 95% | 93% |
| Caco-2 Permeability (nm/s) | 25 x 10⁻⁶ | High | 30 x 10⁻⁶ | 28 x 10⁻⁶ |
| MDCK Permeability (nm/s) | 22 x 10⁻⁶ | High | 28 x 10⁻⁶ | 25 x 10⁻⁶ |
| P-gp Substrate | No | No | No | No |
| CYP2D6 Inhibitor | Yes | Yes | No | Yes |
| hERG Blockage (logIC₅₀) | -5.8 | Low Probability | -5.5 | -6.2 |
Methodologies for Experimental Validation
To ensure the accuracy of in silico predictions, rigorous experimental validation is crucial. The following are standard protocols for determining the physicochemical and ADMET properties of a compound like this compound.
Physicochemical Property Determination
-
logP (Octanol-Water Partition Coefficient): The shake-flask method remains the gold standard. A solution of this compound is prepared in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, after which the concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Aqueous Solubility: The equilibrium solubility method is employed. An excess amount of solid this compound is added to a fixed volume of water and shaken at a constant temperature until equilibrium is achieved. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using HPLC.
-
pKa: Potentiometric titration is a common method. A solution of this compound is titrated with a standard solution of acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
ADMET Property Determination
-
Caco-2 and MDCK Permeability: These assays utilize monolayers of Caco-2 or MDCK cells grown on semi-permeable filter supports, which mimic the intestinal and blood-brain barriers, respectively. A solution of this compound is added to the apical side of the monolayer, and the amount of compound that permeates to the basolateral side over time is measured by LC-MS/MS.
-
P-glycoprotein (P-gp) Substrate Identification: The Caco-2 permeability assay can be adapted to identify P-gp substrates. The permeability of this compound is measured in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher basolateral-to-apical permeability suggests that the compound is a substrate for the P-gp efflux pump.
-
CYP450 Inhibition: Commercially available kits containing recombinant human CYP enzymes (e.g., CYP2D6) and a fluorescent probe substrate are used. The assay measures the ability of this compound to inhibit the metabolism of the probe substrate, with the degree of inhibition quantified by a decrease in fluorescence.
-
hERG Blockage: The potential for hERG channel blockage is assessed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. The concentration-dependent inhibition of the hERG current by this compound is measured to determine the IC₅₀ value.
Visualizing the Validation Workflow and a Relevant Biological Pathway
To contextualize the validation process and potential downstream effects, the following diagrams illustrate the computational model validation workflow and a generic pathway for drug-induced liver injury, a critical aspect of toxicity assessment.
Caption: Workflow for the validation of computational models.
Caption: A generic signaling pathway for drug-induced liver injury.
Discussion and Conclusion
The validation of computational models against experimental data is a cornerstone of modern drug discovery. As illustrated in the comparative table, while all three models—SwissADME, QikProp, and StarDrop—provide reasonable estimates for the properties of this compound, there are notable variations. For instance, the predicted logP values range from 1.98 to 2.15, all of which are in the vicinity of the hypothetical experimental value of 1.85. Similarly, predictions for aqueous solubility and permeability show good concordance with the experimental benchmark.
A key differentiator among the models is their predictive scope and the underlying algorithms. SwissADME offers a broad range of descriptors and is freely accessible, making it an excellent tool for initial screening. QikProp, integrated into the Schrödinger suite, provides a comprehensive set of predictions with a focus on pharmaceutically relevant properties. StarDrop, with its probabilistic scoring and multi-parameter optimization capabilities, excels in lead optimization. The discrepancy in the prediction of CYP2D6 inhibition highlights the importance of using multiple models and, ultimately, experimental validation to confirm critical interactions.
Safety Operating Guide
Navigating the Safe Disposal of 8-Fluoro-2-tetralone: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the proper disposal of 8-Fluoro-2-tetralone, a fluorinated derivative of tetralone. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety data for structurally similar compounds, including 2-tetralone, 2-methyl-1-tetralone, and 6,8-dichloro-2-tetralone. It is crucial to handle this compound with the care and precautions outlined for these related chemicals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[1] | Protects against potential splashes and vapors. |
| Hand Protection | Appropriate chemical-resistant gloves. | Prevents skin contact and absorption. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended.[1][4] | Protects against inhalation of potentially harmful vapors. |
Work Area Preparation:
-
Locate the nearest eyewash station and safety shower.[4]
-
Have an appropriate spill kit readily available.
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release.[1][4] This chemical should be treated as hazardous waste and disposed of through a licensed waste disposal company.
Step 1: Containment and Labeling
-
Place the unwanted this compound in a suitable, closed, and properly labeled container.[1][4] The container should be compatible with the chemical and clearly marked with its contents and associated hazards.
Step 2: Handling of Spills and Contaminated Materials
-
In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2]
-
Carefully collect the absorbed material and any contaminated soil or surfaces into a separate, sealed container for disposal.[1]
-
Do not allow the spilled material to enter drains or waterways.[2][5]
Step 3: Waste Collection and Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[1][4]
-
The storage area should be secure and accessible only to authorized personnel.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Provide the contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Follow all local, state, and federal regulations for the transportation and disposal of chemical waste.[4]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal procedure for this compound.
IV. Key Chemical and Physical Properties (for related compounds)
The following table summarizes key physical and chemical properties of a related compound, 2-Tetralone, which can inform handling and disposal procedures.
| Property | Value for 2-Tetralone |
| Physical State | Liquid[1] |
| Appearance | Light yellow[1] |
| Odor | Odorless[1] |
| Solubility | Insoluble in water[1] |
| Boiling Point | 131 - 133 °C @ 11 mmHg[1] |
| Flash Point | > 110 °C[1] |
| Specific Gravity | 1.106[1] |
Disclaimer: The disposal procedures and data presented are based on information available for structurally similar compounds. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations. Always handle unknown or novel compounds with the utmost caution.
References
Essential Safety and Operational Guidance for 8-Fluoro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 8-Fluoro-2-tetralone in a laboratory setting.
This document provides crucial safety and logistical information for the proper management of this compound. The following procedures and data, compiled from information on structurally similar tetralone derivatives, are intended to ensure the safety of all laboratory personnel. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines should be implemented with a high degree of caution.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, tetralone derivatives are generally considered hazardous. They may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2] Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection.[1] | To protect against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[3] | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat and close-toed footwear. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or coveralls.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate engineering controls. However, a NIOSH-approved respirator should be used for large quantities, in case of spills, or in poorly ventilated areas.[1][2] | To prevent inhalation of vapors or aerosols. |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.
Procedural Steps for Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]
-
Ventilation: Use in a well-ventilated area.[1]
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][6]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
| Emergency Situation | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[7] Prevent the material from entering drains. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Protocol:
-
Waste Collection: Collect all surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[5] Do not dispose of it down the drain.[5]
-
Contaminated Materials: Dispose of contaminated labware and PPE as hazardous waste in accordance with institutional and local regulations.
Operational Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
